molecular formula C8H4BrClF2N2 B2782895 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole CAS No. 1353778-40-1

2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole

カタログ番号: B2782895
CAS番号: 1353778-40-1
分子量: 281.48
InChIキー: JDDVBFHFHGYLJY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole is a useful research compound. Its molecular formula is C8H4BrClF2N2 and its molecular weight is 281.48. The purity is usually 95%.
BenchChem offers high-quality 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-[bromo(difluoro)methyl]-6-chloro-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClF2N2/c9-8(11,12)7-13-5-2-1-4(10)3-6(5)14-7/h1-3H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDVBFHFHGYLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)C(F)(F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole, a halogenated benzimidazole derivative of significant interest in medicinal chemistry and drug discovery. The benzimidazole scaffold is a privileged structure in numerous pharmacologically active compounds, and the introduction of a bromo(difluoro)methyl group at the 2-position, along with a chloro group at the 5-position, is anticipated to modulate its biological activity and pharmacokinetic profile. This document synthesizes available data on this compound and its structural analogs to offer a detailed profile encompassing its chemical structure, synthesis, and key physicochemical characteristics. Experimental protocols and theoretical considerations are presented to provide a robust resource for researchers in the field.

Introduction: The Significance of Substituted Benzimidazoles

The benzimidazole ring system, formed by the fusion of benzene and imidazole rings, is a cornerstone in the development of therapeutic agents. Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.

The biological efficacy and physicochemical properties of benzimidazole derivatives are heavily influenced by the nature and position of their substituents. The incorporation of fluorine atoms and other halogens, in particular, has become a key strategy in modern drug design. The introduction of a difluoromethyl or related fluorinated group can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.

This guide focuses on 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole (CAS Number: 1353778-40-1), a molecule that combines the established benzimidazole core with two distinct halogen substituents. The 5-chloro group is a common feature in many bioactive benzimidazoles, often enhancing their activity. The 2-bromo(difluoro)methyl group is a more unique substituent that introduces a potential site for further chemical modification and is expected to confer specific electronic and steric properties.

Molecular Structure and Properties

The foundational characteristics of 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole are summarized below.

PropertyValueSource
Molecular Formula C₈H₄BrClF₂N₂
Molecular Weight 281.48 g/mol
CAS Number 1353778-40-1
Appearance Solid (predicted)
InChI 1S/C8H4BrClF2N2/c9-8(11,12)7-13-5-2-1-4(10)3-6(5)14-7/h1-3H,(H,13,14)
InChIKey JDDVBFHFHGYLJY-UHFFFAOYSA-N
SMILES Clc1cc2[nH]c(C(F)(F)Br)nc2c1

Synthesis and Reactivity

Proposed Synthetic Pathway

A likely synthetic route involves the condensation of 4-chloro-1,2-phenylenediamine with a suitable bromo(difluoro)acetyl derivative. A more versatile approach, adapted from the synthesis of similar 2-(bromodifluoromethyl)benzimidazoles, is outlined below.[1]

Synthesis_Pathway A 4-Chloro-1,2-phenylenediamine reagents CuI, Base (e.g., K2CO3 or K3PO4) DMF, 60 °C A->reagents B N-Substituted Bromo(difluoro)acetimidoyl chloride B->reagents C 2-[Bromo(difluoro)methyl]-5-chloro- 1H-benzimidazole reagents->C

Caption: Proposed synthesis of 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole.

Detailed Experimental Protocol (Adapted from Analogs)

This protocol is based on the copper-catalyzed synthesis of 2-(bromodifluoromethyl)-1-substituted-1H-benzo[d]imidazoles and is expected to be applicable for the synthesis of the target compound.[1]

Materials:

  • 4-Chloro-1,2-phenylenediamine

  • A suitable N-substituted bromo(difluoro)acetimidoyl chloride

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk tube, add CuI (0.04 mmol) and K₂CO₃ (1.6 mmol).

  • Evacuate the tube and backfill with an inert atmosphere (e.g., nitrogen or argon).

  • Add 4-chloro-1,2-phenylenediamine (0.5 mmol) and the N-substituted bromo(difluoro)acetimidoyl chloride (0.4 mmol) to the tube.

  • Add anhydrous DMF (2 mL) to the reaction mixture.

  • Stir the mixture at 60 °C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and partition it between ethyl acetate and water.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous MgSO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole.

Reactivity Insights

The reactivity of 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole is influenced by several factors:

  • The Benzimidazole Core: The NH proton of the imidazole ring is weakly acidic and can be deprotonated with a suitable base. The nitrogen atoms can also act as nucleophiles.

  • The 2-Bromo(difluoro)methyl Group: The bromine atom on the difluoromethyl group is a potential leaving group, allowing for nucleophilic substitution reactions. This provides a handle for further derivatization of the molecule. The strong electron-withdrawing nature of the two fluorine atoms will influence the reactivity of the adjacent bromine and the acidity of the C-H bond if present.

  • The 5-Chloro Substituent: The chloro group is an electron-withdrawing group that will affect the electron density of the benzimidazole ring system, potentially influencing its reactivity in electrophilic aromatic substitution reactions and modifying the pKa of the imidazole protons.

Physicochemical Properties: An Estimated Profile

Direct experimental data for many of the physicochemical properties of 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole are not publicly available. The following data is estimated based on the properties of structurally similar compounds.

Physical State and Solubility
  • Physical State: The compound is expected to be a solid at room temperature, likely a crystalline powder. This is consistent with the physical form of many substituted benzimidazoles.

  • Solubility: Benzimidazoles generally exhibit low solubility in water.[2][3][4] The solubility of 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole in aqueous solutions is predicted to be low. It is expected to be more soluble in organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols.[2][3][5] The presence of the halogen atoms will likely increase its lipophilicity.

Melting Point

The melting point of the target compound has not been reported. However, by examining related structures, an estimation can be made. For instance, 2-(chloromethyl)benzimidazole has a melting point of 146-148 °C.[6] The introduction of the two fluorine atoms and the replacement of the two hydrogens with a bromine and a chlorine atom on the benzimidazole ring are expected to increase the molecular weight and potentially alter the crystal packing, which would likely result in a higher melting point.

Acidity/Basicity (pKa)

The benzimidazole ring system possesses both acidic and basic properties. The N-H proton is weakly acidic, while the sp²-hybridized nitrogen atom is basic. The pKa of the conjugate acid of benzimidazole is approximately 5.5.[7] The electron-withdrawing chloro and bromo(difluoro)methyl groups are expected to decrease the basicity of the imidazole nitrogen and increase the acidity of the N-H proton compared to unsubstituted benzimidazole.

Spectroscopic Properties

Detailed experimental spectra for 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole are not available. However, the expected spectral characteristics can be predicted based on data from analogous compounds.

4.4.1. 1H NMR Spectroscopy

The 1H NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzimidazole ring and the N-H proton. The aromatic region will likely display a complex splitting pattern due to the unsymmetrical substitution of the benzene ring. The N-H proton will likely appear as a broad singlet, and its chemical shift will be solvent-dependent.

4.4.2. 13C NMR Spectroscopy

The 13C NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The carbon of the CBrF₂ group will likely appear as a triplet due to coupling with the two fluorine atoms.[1] The chemical shifts of the aromatic carbons will be influenced by the chloro substituent. The C2 carbon of the benzimidazole ring is typically observed in the range of 140-150 ppm.[1][8]

4.4.3. 19F NMR Spectroscopy

19F NMR is a powerful tool for characterizing fluorinated compounds. A single signal is expected for the two equivalent fluorine atoms in the -CBrF₂ group. The chemical shift of this signal will be characteristic of a difluoromethyl group attached to a carbon bearing a bromine atom. For similar 2-(bromodifluoromethyl)benzimidazoles, the 19F NMR signal appears around -46 ppm (relative to CFCl₃).[1]

4.4.4. Mass Spectrometry

Mass spectrometry will be crucial for confirming the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of both bromine and chlorine atoms.[9][10] Fragmentation patterns would likely involve the loss of bromine, the CBrF₂ group, and other characteristic fragments of the benzimidazole core.

Biological and Pharmacological Context

While specific biological data for 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole is not yet published, its structural features suggest potential for various pharmacological activities.

  • Antimicrobial and Antifungal Activity: Benzimidazole derivatives are well-known for their broad-spectrum antimicrobial and antifungal properties. The presence of halogens can enhance this activity.

  • Anticancer Potential: Many substituted benzimidazoles have been investigated as anticancer agents, acting through various mechanisms such as inhibition of tubulin polymerization or kinase inhibition.

  • Enzyme Inhibition: The benzimidazole scaffold can be designed to fit into the active sites of various enzymes, making it a valuable starting point for the development of enzyme inhibitors.

The introduction of the bromo(difluoro)methyl group may lead to novel interactions with biological targets and could influence the compound's metabolic stability, potentially leading to an improved pharmacokinetic profile.

Safety and Handling

Based on the hazard information available from chemical suppliers, 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole should be handled with care.

  • Hazard Statements: H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Signal Word: Warning.

Precautionary Measures:

  • Work in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Conclusion and Future Directions

2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole is a promising, yet underexplored, molecule in the vast landscape of benzimidazole chemistry. Its unique combination of a chloro-substituted benzimidazole core and a bromo(difluoro)methyl group at the 2-position makes it a compelling candidate for further investigation in drug discovery and materials science. This technical guide has provided a comprehensive, albeit partially predictive, overview of its physicochemical properties, a plausible synthetic route, and its potential biological relevance.

Future research should focus on the definitive synthesis and characterization of this compound to obtain precise experimental data for its physicochemical properties. Subsequent biological screening against a panel of relevant targets will be crucial to uncover its therapeutic potential. The reactivity of the bromo(difluoro)methyl group should also be explored to generate a library of derivatives with potentially enhanced and diversified pharmacological profiles. The insights provided in this guide aim to serve as a valuable foundation for these future endeavors.

References

  • Wright, J. B. The Chemistry of the Benzimidazoles. Chemical Reviews. 1951, 48 (3), 397–541.
  • Zhu, J.; Xie, H.; Chen, Z.; Li, S.; Wu, Y. Synthesis of 2-Fluoroalkylbenzimidazoles via Copper(I)-catalyzed Tandem Reactions.
  • ChemBK. 1H-Benzimidazole, 2-(trichloromethyl)-5-(trifluoromethyl)- - Physico-chemical Properties. Available online: [Link], 2-(trichloromethyl)-5-(trifluoromethyl)- (accessed on 2024-03-07).

  • Domańska, U.; Szydłowski, J. Solubility of Benzimidazoles in Alcohols.
  • Domańska, U.; Szydłowski, J. Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
  • Wang, X.; et al. One-Pot Synthesis of 2-Trifluoromethyl and 2-Difluoromethyl Substituted Benzo-1,3-diazoles. Molecules. 2013, 18 (11), 13694-13707.
  • Mai, S. Y.; et al. Synthesis of Difluoroarymethyl-Substituted Benzimidazo[2,1-a]isoquinolin-6(5H)-ones under Mild Conditions. ACS Omega. 2023, 8 (7), 6945-6955.
  • Domańska, U. Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ResearchGate. Available online: [Link] (accessed on 2024-03-07).

  • Otsubo, T.; et al. 19F chemical library and 19F-NMR for a weakly bound complex structure. Scientific Reports. 2020, 10 (1), 1-10.
  • Al-Mokhena, N. A.; et al. Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems. Arabian Journal of Chemistry. 2023, 16 (4), 104612.
  • Al-Warhi, T.; et al. New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies. Molecules. 2022, 27 (16), 5288.
  • Rayes, S. M.; et al. Synthesis of N-subsituted-2-(trifluoromethyl)benzimidazoles as promising EGFR/VEGFR2 dual inhibition through molecular docking studies. Journal of Molecular Structure. 2022, 1269, 133796.
  • NIST. 2-Trifluoromethylbenzimidazole. NIST Chemistry WebBook. Available online: [Link] (accessed on 2024-03-07).

  • Al-Ghorbani, M.; et al. Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. RSC Advances. 2022, 12 (29), 18861-18871.
  • PubChem. 2-(difluoromethyl)-1H-1,3-benzodiazole. National Center for Biotechnology Information. Available online: [Link] (accessed on 2024-03-07).

  • Mahalakshmi, C. M.; Chidambaranathan, V. Synthesis, Spectral Characterization and Antimicrobial Studies of Novel Benzimidazole Derivatives. Transactions of the Indian Institute of Metals. 2014, 67 (5), 721-727.
  • Bence, G.; et al. N-Vinylation of Imidazole and Benzimidazole with a Paramagnetic Vinyl Bromide. Molecules. 2018, 23 (11), 2999.
  • Pop, R.; et al. Supplementary information Contents. Semantic Scholar. Available online: [Link] (accessed on 2024-03-07).

  • SpectraBase. 5-Amino-2-(trifluoromethyl)benzimidazole. Available online: [Link] (accessed on 2024-03-07).

  • Al-Adiwish, W. M.; et al. Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Journal of the Chinese Chemical Society. 2008, 55 (3), 631-639.
  • NMR Facility, UCSB Chem and Biochem. 19F Chemical Shifts and Coupling Constants. Available online: [Link] (accessed on 2024-03-07).

  • Kumar, A.; et al. Synthesis and Pharmacological Profile of Benzimidazoles. IntechOpen. 2019.
  • Liu, M.-L. 2-Trifluoromethyl-1H-benzimidazole. ResearchGate. Available online: [Link] (accessed on 2024-03-07).

  • Ruiz-Ángel, M. J.; et al. Determination of thermodynamic p K a values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. Electrophoresis. 2009, 30 (7), 1087-1095.
  • Elguero, J.; et al. 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules. 2017, 22 (11), 1989.
  • Henry, K. E.; et al. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Journal of Biomolecular NMR. 2021, 75 (1), 1-13.
  • Sierra-Centeno, A.; et al. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules. 2022, 27 (19), 6268.
  • Channabasappa, S.; et al. Synthesis, Spectral Characterization and Antimicrobial Studies of New Hybrid Heterocyclic Compounds Bearing 1H-benzimidazol-2-yl Thiomethyl Motif. Indian Journal of Pharmaceutical Sciences. 2018, 80 (4), 688-697.
  • Liu, Z.; et al. New Journal of Chemistry. Royal Society of Chemistry. Available online: [Link] (accessed on 2024-03-07).

  • SpectraBase. Benzimidazole. Available online: [Link] (accessed on 2024-03-07).

  • PubChem. 2-(Trifluoromethyl)-1H-benzimidazole. National Center for Biotechnology Information. Available online: [Link] (accessed on 2024-03-07).

  • Royal Society of Chemistry. 1H NMR spectra. Available online: [Link] (accessed on 2024-03-07).

  • Yamin, B. M.; et al. 1d and 2d nmr studies of 2–(2–(benzyloxy)–3–methoxyphenyl)–1h. Universiti Sains Malaysia. Available online: [Link] (accessed on 2024-03-07).

  • Kouznetsov, V. V.; et al. Discovery of 5-Chlorobenzimidazole-based as Promising Inhibitors of Chloroquine-Resistant Plasmodium Strains: Synthesis, Biological Evaluation, Molecular Docking and Computational Studies. ResearchGate. Available online: [Link] (accessed on 2024-03-07).

  • Lee, C. K.; Lee, I.-S. H. NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES. 2009, 78 (2), 437-446.
  • PubChem. 2-(chloromethyl)-5-methylpyridine hydrochloride. National Center for Biotechnology Information. Available online: [Link] (accessed on 2024-03-07).

Sources

19F NMR chemical shifts for 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the ¹⁹F NMR Chemical Shifts of 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole

Abstract

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is an exceptionally sensitive and powerful analytical technique, integral to modern pharmaceutical and materials science research.[1] Its high natural abundance (100%), spin of ½, and the wide dispersion of chemical shifts make the ¹⁹F nucleus an exquisite probe for molecular structure, conformation, and intermolecular interactions.[2][3] This guide provides an in-depth analysis of the ¹⁹F NMR chemical shifts for 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole, a molecule featuring the medicinally significant benzimidazole scaffold. We will explore the theoretical underpinnings of its ¹⁹F chemical shift, provide predictive analysis based on structurally analogous compounds, detail a robust experimental protocol for data acquisition, and discuss the interpretation of the resulting spectrum. This document is intended for researchers, scientists, and drug development professionals who utilize fluorinated molecules and require a comprehensive understanding of their NMR characteristics.

The Foundations of ¹⁹F NMR Chemical Shifts

Unlike proton (¹H) NMR, where the chemical shift is dominated by diamagnetic shielding effects, ¹⁹F NMR chemical shifts are heavily influenced by the paramagnetic shielding term (σpara).[1] This paramagnetic contribution, arising from the mixing of ground and excited electronic states, is the primary reason for the vast chemical shift range in ¹⁹F NMR, which can span over 800 ppm.[4] The chemical shift (δ) is exquisitely sensitive to the local electronic environment of the fluorine nucleus.

Several key factors govern the final observed chemical shift:

  • Electronegativity and Inductive Effects: The extreme electronegativity of fluorine results in a strong withdrawal of electron density from neighboring atoms. The presence of other electron-withdrawing groups, such as halogens or heteroaromatic systems, further deshields the fluorine nucleus, causing a downfield shift to more positive ppm values.[1][5]

  • Hybridization: The chemical shift of fluorine is dependent on the hybridization of the carbon atom to which it is attached, with sp³-hybridized carbons generally appearing at different shifts than sp²-hybridized carbons.[1]

  • Solvent Effects: Intermolecular interactions with the solvent, such as hydrogen bonding or dipole-dipole interactions, can alter the electronic environment and cause significant changes in chemical shifts, often by several ppm.[1][4]

  • Through-Space and Through-Bond Coupling: Spin-spin coupling between fluorine nuclei (JFF) and between fluorine and other nuclei like hydrogen (JHF) can be observed over multiple bonds and provide critical structural information.[4]

Structural Analysis of 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole

The target molecule combines two key structural motifs: the privileged benzimidazole core, common in many pharmaceutical agents, and a bromo(difluoro)methyl group at the 2-position.[6][7] The chlorine atom at the 5-position further modulates the electronic properties of the aromatic system.

For the purposes of ¹⁹F NMR, our focus is the -CF₂Br group. The two fluorine atoms in this group are chemically and magnetically equivalent due to the free rotation around the C-C bond connecting the methyl group to the benzimidazole ring. Therefore, a single resonance—a singlet—is expected in the proton-decoupled ¹⁹F NMR spectrum.

Diagram 1: Molecular structure and key electronic influences on the CF₂Br group.

Predicting the ¹⁹F Chemical Shift

CompoundSolvent¹⁹F Chemical Shift (δ, ppm)Reference
2-[Bromo(difluoro)methyl]-1-cyclohexyl-1H-benzimidazoleCDCl₃-46.30[8]
2-[Bromo(difluoro)methyl]-1-(morpholin-4-yl)methyl-1H-benzimidazoleCDCl₃-46.46[8]
Predicted: 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole CDCl₃ ~ -45 to -48 -

The primary determinants of the chemical shift for the -CF₂Br group are the adjacent bromine atom and the electron-withdrawing benzimidazole ring system. The substituents on the benzimidazole ring itself (at the 1- or 5-position) are expected to have a secondary, more subtle effect.

  • Rationale for Prediction: The reference compounds show a chemical shift around -46.4 ppm in CDCl₃.[8] The 5-chloro substituent in our target molecule will exert a weak, long-range electron-withdrawing effect, which might cause a slight downfield shift (less negative value) compared to an unsubstituted analog. However, the difference between an N-H (as in our target) and an N-alkyl group (as in the references) could also slightly alter the electronics. Given these competing minor effects, a predicted range of -45 to -48 ppm (relative to CFCl₃) is a conservative and scientifically sound estimate. The typical chemical shift for a CF₂Br₂ group is approximately +7 ppm, highlighting the significant shielding effect imparted by the connection to the benzimidazole moiety.[5]

A Self-Validating Experimental Protocol for ¹⁹F NMR Acquisition

This protocol is designed to ensure high-quality, reproducible data for the structural confirmation and analysis of 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 1. Weigh Sample (5-10 mg) prep2 2. Select Solvent (e.g., CDCl₃, DMSO-d₆) prep1->prep2 prep3 3. Add Internal Standard (Optional, for precise referencing) prep2->prep3 prep4 4. Dissolve & Transfer (to 5mm NMR tube) prep3->prep4 acq1 5. Insert Sample Lock & Shim prep4->acq1 acq2 6. Set Initial Parameters (Wide Spectral Width, ~250 ppm) acq1->acq2 acq3 7. Acquire Scout Spectrum (Low scan count) acq2->acq3 acq4 8. Optimize Parameters (Narrow SW, set O1p on peak) acq3->acq4 acq5 9. Acquire Final Spectrum (Adequate scans for S/N) acq4->acq5 proc1 10. Fourier Transform (Apply Window Function, e.g., LB=0.3 Hz) acq5->proc1 proc2 11. Phase Correction (Manual or Automatic) proc1->proc2 proc3 12. Baseline Correction proc2->proc3 proc4 13. Reference Spectrum (to CFCl₃ at 0 ppm or internal standard) proc3->proc4 proc5 14. Analyze & Report (Chemical shift, multiplicity, integration) proc4->proc5

Diagram 2: A validated workflow for ¹⁹F NMR spectral acquisition and analysis.

Step-by-Step Methodology

A. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent that provides good solubility for the analyte. Chloroform-d (CDCl₃) is an excellent starting point based on analogous compounds.[8] Dimethyl sulfoxide-d₆ (DMSO-d₆) is another common alternative. Be aware that the solvent choice can influence the chemical shift.[1]

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Reference Standard (Optional but Recommended): While modern spectrometers can reference indirectly, the use of an internal standard provides the highest accuracy.[9] A common standard is trifluorotoluene (C₆H₅CF₃), which gives a sharp singlet at approximately -63.72 ppm.[10] Add a small, known quantity if precise, publication-quality referencing is required. The primary reference standard remains trichlorofluoromethane (CFCl₃) at 0.00 ppm.[10][11]

B. NMR Spectrometer Setup and Data Acquisition These parameters are a general guide for a 400-600 MHz spectrometer and should be optimized as needed.[12]

  • Probe Tuning: Insert the sample into the magnet. Tune and match the NMR probe for the ¹⁹F frequency.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Initial Acquisition (Scout Scan):

    • Pulse Program: Use a standard one-pulse experiment (e.g., zgfhigqn on Bruker systems for proton-decoupled ¹⁹F).[9]

    • Spectral Width (SW): For an unknown, a wide spectral width of ~250 ppm (~100,000 Hz on a 400 MHz instrument) is a safe starting point to avoid peak aliasing (folding).[13]

    • Transmitter Offset (O1p): Center the spectral window near the predicted chemical shift, for instance, at -50 ppm.

    • Number of Scans (NS): Acquire a small number of scans (e.g., 4 or 8) to quickly locate the signal.

  • Optimized Acquisition (Final Scan):

    • Once the ¹⁹F signal is located, narrow the spectral width to fully encompass the peak with a clean baseline on both sides (e.g., a 10-20 ppm width).

    • Re-center the transmitter offset (O1p) directly on the observed peak. This improves excitation efficiency and minimizes phasing issues.[13]

    • Acquisition Time (AT): Set to 1-2 seconds for good resolution.

    • Relaxation Delay (D1): A delay of 2-5 seconds is typically sufficient. For quantitative measurements, the delay should be at least 5 times the longest T₁ relaxation time.[14]

    • Number of Scans (NS): Increase the number of scans until an adequate signal-to-noise ratio is achieved (e.g., 64, 128, or more depending on concentration).

C. Data Processing

  • Fourier Transform: Apply an exponential window function with a line broadening (LB) factor of 0.3-1.0 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.[12]

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to achieve pure absorption lineshapes and apply a polynomial baseline correction to ensure a flat baseline, which is critical for accurate integration.[12]

  • Referencing: Calibrate the chemical shift axis by setting the internal standard peak to its known value or by using the spectrometer's pre-calibrated indirect referencing to CFCl₃ at 0.00 ppm.

Conclusion

The ¹⁹F NMR spectrum of 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole is predicted to exhibit a single resonance (a singlet) in the upfield region of approximately -45 to -48 ppm relative to CFCl₃. This prediction is grounded in robust experimental data from structurally analogous compounds and an understanding of the electronic factors influencing fluorine chemical shifts. The detailed experimental workflow provided herein offers a reliable method for obtaining high-quality spectral data for this compound and other novel fluorinated molecules. As a powerful, background-free analytical tool, ¹⁹F NMR remains indispensable for the characterization and study of fluorinated compounds in the pipeline of drug discovery and materials science.[15]

References

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Online] Available at: [Link]

  • Dalvit, C., et al. (2021). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry. [Online] Available at: [Link]

  • University of Wisconsin-Madison. 19F NMR Reference Standards. [Online] Available at: [Link]

  • Gerig, J. T. (2010). Principles and Topical Applications of 19F NMR Spectrometry. ResearchGate. [Online] Available at: [Link]

  • Li, Y., et al. (2023). Prediction of 19F NMR chemical shifts for organic compounds with ORCA. ResearchGate. [Online] Available at: [Link]

  • Dietschreit, J. C. B., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition. [Online] Available at: [Link]

  • Scribd. 19F NMR Reference Standards Guide. [Online] Available at: [Link]

  • ACD/Labs. Predicting fluorine (19F) chemical shifts. [Online] Available at: [Link]

  • Slideshare. Nmr spectroscopy of fluorine 19. [Online] Available at: [Link]

  • Salman, R. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. [Online] Available at: [Link]

  • Wigh, D. S., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Online] Available at: [Link]

  • Wigh, D. S., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. [Online] Available at: [Link]

  • Gutowsky, H. S., et al. (2008). Tendencies in Chemical Shifts in the 19 F NMR Spectra of Fluorine-containing Compounds. Wiley Online Library. [Online] Available at: [Link]

  • Gerig, J. T. Fluorine NMR. [Online] Available at: [Link]

  • Henry, K. E., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Online] Available at: [Link]

  • Zhang, X., et al. (2009). Synthesis of 2-Fluoroalkylbenzimidazoles via Copper(I)-catalyzed Tandem Reactions. The Royal Society of Chemistry. [Online] Available at: [Link]

  • UCSB Chemistry and Biochemistry. F19 detection. [Online] Available at: [Link]

  • KOPS. Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. [Online] Available at: [Link]

  • UCSB Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. [Online] Available at: [Link]

  • Pomerantz, J. L., & Pervushin, K. (2022). A beginner's guide to 19F NMR and its role in drug screening. Frontiers in Molecular Biosciences. [Online] Available at: [Link]

  • Weizmann Institute of Science. 19Flourine NMR. [Online] Available at: [Link]

  • Duan, P., et al. (2022). Solid-State NMR 19F−1H−15N Correlation Experiments for Resonance Assignment and Distance Measurements of Multifluorinated Proteins. Journal of the American Chemical Society. [Online] Available at: [Link]

  • Al-Otaibi, A. A. (2018). Synthesis and Characterization of Some New Benzimidazole Derivatives. ResearchGate. [Online] Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. [Online] Available at: [Link]

  • Ayaz, M., et al. (2019). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major derivatives. RSC Advances. [Online] Available at: [Link]

  • Mahalakshmi, C. M., & Chidambaranathan, V. (2014). SYNTHESIS, SPECTRAL CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF NOVEL BENZIMIDAZOLE DERIVATIVES. Trade Science Inc. [Online] Available at: [Link]

  • Kirk, K. L., et al. (2009). Fluoroazoles. II. Synthesis and 1H and 19F Nmr spectra of 2‐, 4‐, and 5‐Fluoro‐1‐methylimidazole. Journal of Heterocyclic Chemistry. [Online] Available at: [Link]

  • Petkar, K., et al. SYNTHESIS & EVALUATION OF 2-CHLOROMETHYL-1H-BENZIMIDAZOLE DERIVATIVES AS ANTIFUNGAL AGENTS. Semantic Scholar. [Online] Available at: [Link]

Sources

Introduction: The Benzimidazole Scaffold and the Strategic Role of the Bromodifluoromethyl Group

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mechanism of Action of Bromodifluoromethyl Benzimidazole Derivatives

The benzimidazole scaffold, a fusion of benzene and imidazole rings, is recognized as a "privileged structure" in medicinal chemistry. Its structural similarity to natural purine nucleobases allows it to interact with a wide array of biological targets, leading to a vast spectrum of pharmacological activities, including anticancer, anthelmintic, antiviral, and anti-inflammatory effects.[1][2][3][4][5][6] The versatility of this core structure has led to the development of numerous FDA-approved drugs.[6]

The introduction of fluorine-containing substituents, such as the bromodifluoromethyl (CF2Br) group, represents a key strategy in modern drug design. This modification can significantly enhance a molecule's therapeutic profile by altering its lipophilicity, metabolic stability, and binding affinity. The strong electron-withdrawing nature of the CF2Br group can modulate the electronic properties of the benzimidazole ring system, often leading to enhanced potency and improved pharmacokinetic properties.[7] This guide provides an in-depth exploration of the core mechanisms through which these specialized derivatives exert their biological effects, the experimental methodologies used to elucidate these actions, and the data-driven insights that guide their development.

Part 1: Core Mechanisms of Action

Bromodifluoromethyl benzimidazole derivatives achieve their therapeutic effects by engaging multiple, often interconnected, cellular pathways. Their action is not limited to a single target but frequently involves a multi-pronged assault on pathological processes, particularly in cancer and infectious diseases.

Disruption of Microtubule Dynamics: A Classic Cytoskeletal Target

A primary and well-established mechanism of action for many benzimidazole derivatives is the inhibition of tubulin polymerization.[8][9][10] Microtubules are essential cytoskeletal polymers involved in cell division, intracellular transport, and maintenance of cell structure.

  • Molecular Interaction: These derivatives bind with high affinity to the colchicine-binding site on β-tubulin. This binding event prevents the polymerization of α- and β-tubulin heterodimers into functional microtubules.

  • Downstream Consequences: The disruption of microtubule dynamics has catastrophic consequences for rapidly dividing cells. It leads to the arrest of the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly.[10] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[10][11] Marketed anthelmintics like albendazole and mebendazole, which have been repurposed for anticancer studies, function primarily through this mechanism.[8][9]

cluster_0 Cellular Effects Benzimidazole Bromodifluoromethyl Benzimidazole Derivative Tubulin β-Tubulin Benzimidazole->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Benzimidazole->Microtubule Inhibits Tubulin->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle Microtubule->Spindle Disruption G2M G2/M Phase Arrest Spindle->G2M Failure leads to Apoptosis Apoptosis G2M->Apoptosis Triggers

Caption: Inhibition of Tubulin Polymerization by Benzimidazole Derivatives.

Kinase Inhibition: Disrupting Cellular Signaling

Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of cancer, making them prime therapeutic targets.[12] Several benzimidazole derivatives have been designed as potent kinase inhibitors.[11][12]

  • Molecular Interaction: These compounds typically act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrate proteins. Key targets include Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Aurora Kinases.[11][12][13]

  • Downstream Consequences: By blocking kinase activity, these derivatives can halt oncogenic signaling cascades. For example, inhibiting EGFR can prevent the activation of pathways like RAS/MAPK and PI3K/AKT, which are critical for tumor cell proliferation and survival.[13] This leads to cell cycle arrest and apoptosis.

cluster_1 Kinase Signaling Cascade Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Activates ADP ADP Receptor->ADP Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor->Downstream Phosphorylates ATP ATP ATP->Receptor Proliferation Cell Proliferation & Survival Downstream->Proliferation Benzimidazole Bromodifluoromethyl Benzimidazole Derivative Benzimidazole->Receptor Blocks ATP Binding Site

Caption: Mechanism of Kinase Inhibition by Benzimidazole Derivatives.

DNA Damage and Topoisomerase Inhibition

The integrity of DNA is paramount for cell viability. Some benzimidazole derivatives exert their cytotoxic effects by directly damaging DNA or by inhibiting enzymes essential for maintaining DNA topology.

  • DNA Groove Binding: The planar benzimidazole ring system can intercalate between DNA base pairs or bind to the minor groove.[1][11] This interaction can distort the DNA helix, interfering with replication and transcription, ultimately leading to cell death.

  • Topoisomerase Inhibition: Topoisomerases are enzymes that resolve DNA supercoiling during replication. Certain benzimidazole hybrids inhibit these enzymes, leading to the accumulation of DNA strand breaks and the induction of apoptosis.[8]

Induction of Oxidative Stress and Mitochondrial Dysfunction

Mitochondria are central to cellular metabolism and the regulation of apoptosis. Several benzimidazole compounds have been shown to induce apoptosis by targeting mitochondrial function.[11]

  • ROS Generation: These derivatives can increase the production of intracellular reactive oxygen species (ROS). Elevated ROS levels cause oxidative damage to lipids, proteins, and DNA.

  • Mitochondrial Membrane Depolarization: A key event in the initiation of apoptosis is the loss of the mitochondrial membrane potential (ΔΨm).[11] Benzimidazoles can trigger this depolarization, leading to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm, which in turn activates the caspase cascade and executes apoptosis.[1]

Part 2: Experimental Elucidation of Mechanisms

Validating the mechanism of action requires a multi-faceted experimental approach, combining biophysical, biochemical, and cell-based assays. This section outlines key protocols and the logic behind their application.

Biophysical Techniques: Confirming Direct Target Engagement

The first step in validating a proposed mechanism is to confirm direct, physical binding of the compound to its putative target. Biophysical methods are indispensable for this purpose, providing quantitative data on binding affinity and thermodynamics.[14][15]

Technique Principle Key Output Application Insight
Thermal Shift Assay (TSA) / DSF Measures the change in a protein's melting temperature (Tm) upon ligand binding. Binding stabilizes the protein, increasing its Tm.[16]ΔTm (change in melting temperature)An excellent high-throughput primary screening method to identify "hits" that directly bind to the target protein.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event.[14][17]Kd (dissociation constant), ΔH (enthalpy), ΔS (entropy)The "gold standard" for thermodynamic characterization. It confirms binding and reveals the forces driving the interaction (enthalpic vs. entropic).[17]
Surface Plasmon Resonance (SPR) Detects binding events in real-time by measuring changes in the refractive index at a sensor surface where the target protein is immobilized.[14][17]Kd, kon (association rate), koff (dissociation rate)Provides kinetic data, revealing how quickly a compound binds and dissociates from its target, which is crucial for lead optimization.[15]
Nuclear Magnetic Resonance (NMR) Observes changes in the NMR signals of either the ligand or the protein upon complex formation.[14]Binding site information, KdPowerful for studying weak interactions, common in fragment-based screening, and can map the binding site on the protein.[16]

Protocol Example: Thermal Shift Assay (DSF) for Target Engagement

Objective: To determine if a bromodifluoromethyl benzimidazole derivative directly binds to and stabilizes a target protein (e.g., a protein kinase).

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the purified target protein (e.g., 1 mg/mL) in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

    • Prepare a 100X stock of SYPRO Orange dye in DMSO.

    • Prepare serial dilutions of the benzimidazole compound in the same buffer, with a final DMSO concentration matched across all wells (typically ≤1%).

  • Assay Setup (in a 96-well qPCR plate):

    • To each well, add 2 µL of the benzimidazole compound at various concentrations (and a vehicle control).

    • Add 18 µL of a master mix containing the target protein (final concentration 2 µM) and SYPRO Orange dye (final concentration 5X).

    • Seal the plate securely.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to monitor fluorescence over a temperature gradient (e.g., from 25°C to 95°C with a ramp rate of 0.5°C/minute).

  • Data Analysis:

    • Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve.

    • Calculate the ΔTm by subtracting the Tm of the vehicle control from the Tm of each compound-treated sample. A positive ΔTm indicates stabilization and direct binding.

Causality & Validation: This protocol is self-validating. A dose-dependent increase in Tm provides strong evidence that the compound's stabilizing effect is specific to its interaction with the target protein and not an artifact.

Enzymatic and Cell-Based Assays: Linking Binding to Function

Once direct binding is confirmed, the next step is to demonstrate that this binding event translates into a functional consequence, such as enzyme inhibition or a specific cellular phenotype.

Protocol Example: In Vitro Kinase Inhibition Assay

Objective: To determine the potency (IC50) of a benzimidazole derivative against a target kinase (e.g., EGFR).

Methodology:

  • Reaction Setup: In a 96-well plate, combine the kinase buffer, a specific peptide substrate, the target kinase (e.g., recombinant EGFR), and serial dilutions of the benzimidazole derivative (or vehicle control).

  • Initiate Reaction: Add an ATP solution (at a concentration near its Km for the enzyme) to start the phosphorylation reaction. Incubate at 30°C for a specified time (e.g., 30 minutes).

  • Detect Phosphorylation: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using luminescence-based assays (e.g., ADP-Glo™) that measure ADP production, which is stoichiometric with substrate phosphorylation.

  • Data Analysis:

    • Plot the percentage of kinase activity versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

Workflow for Cellular Mechanism of Action Studies

cluster_2 Cell-Based Assay Workflow Start Treat Cancer Cell Lines with Benzimidazole Derivative MTT Measure Cell Viability (MTT Assay) Start->MTT Flow Analyze Cellular State (Flow Cytometry) MTT->Flow CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Flow->CellCycle G2/M Arrest? Apoptosis Apoptosis Assay (Annexin V/PI Staining) Flow->Apoptosis Apoptosis? Mito Mitochondrial Potential (JC-1 Staining) Flow->Mito ΔΨm Loss? Conclusion Determine Phenotypic Mechanism of Action CellCycle->Conclusion Apoptosis->Conclusion Mito->Conclusion

Caption: Workflow for Investigating Cellular Mechanisms of Action.

  • Cell Viability (MTT Assay): This is the foundational cell-based assay. It measures the metabolic activity of cells, which correlates with viability. A reduction in the MTT signal indicates cytotoxicity.[18]

  • Cell Cycle Analysis: Treatment of cells with a tubulin inhibitor should result in a significant accumulation of cells in the G2/M phase.[13] This is readily quantifiable by flow cytometry after staining cellular DNA with propidium iodide.

  • Apoptosis Induction: The induction of apoptosis can be confirmed using Annexin V/PI staining. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells only when the membrane is compromised in late apoptosis or necrosis.[11]

  • Mitochondrial Membrane Potential (ΔΨm): The use of fluorescent dyes like JC-1 allows for the measurement of ΔΨm. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers that fluoresce green. A shift from red to green fluorescence indicates mitochondrial dysfunction.[11]

Conclusion and Future Perspectives

Bromodifluoromethyl benzimidazole derivatives represent a highly versatile and potent class of therapeutic agents. Their mechanism of action is often multifaceted, involving the disruption of fundamental cellular processes such as cytoskeletal dynamics, signal transduction, and mitochondrial function. This polypharmacology can be advantageous, potentially overcoming resistance mechanisms that plague single-target agents.

The systematic application of biophysical, biochemical, and cell-based assays is critical for a comprehensive understanding of their mechanisms. Future research should focus on identifying novel targets, elucidating the structural basis for target selectivity, and optimizing the pharmacokinetic properties of these compounds to translate their potent in vitro activity into clinical success. The continued exploration of this chemical space promises to yield next-generation therapeutics for cancer and other challenging diseases.

References

  • State-of-the-art Review on the Antiparasitic Activity of Benzimidazole-based Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • Biophysical Screening for the Discovery of Small-Molecule Ligands. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • An Overview About Synthetic and Biological Profile of Benzimidazole. (2020). International Journal of Pharmaceutical Research. Retrieved March 17, 2026, from [Link]

  • Importance of Fluorine in Benzazole Compounds. (2020). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. (2022). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • Biological activities of benzimidazole derivatives: A review. (n.d.). International Science Congress Association. Retrieved March 17, 2026, from [Link]

  • Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (2015). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • Synthesis and Antiproliferative Activities of Benzimidazole-Based Sulfide and Sulfoxide Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • Synthesis, Characterization, and Bioactivity Investigation of Novel Benzimidazole Derivatives as Potential Antibacterial and Antifungal Agents. (2024). MDPI. Retrieved March 17, 2026, from [Link]

  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major derivatives. (2018). Royal Society of Chemistry. Retrieved March 17, 2026, from [Link]

  • Recent achievements in the synthesis of benzimidazole derivatives. (2017). Royal Society of Chemistry. Retrieved March 17, 2026, from [Link]

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2023). Inventi Journals. Retrieved March 17, 2026, from [Link]

  • Synthesis, Reactivity and Biological Activity of Benzimidazoles. (2012). Semantic Scholar. Retrieved March 17, 2026, from [Link]

  • The use of biophysical methods in the hit-to-lead process. (2021). Drug Target Review. Retrieved March 17, 2026, from [Link]

  • A Brief Review on History Synthesis Mechanism of Action of Benzimidazole. (2022). International Journal of Advanced Research in Science, Communication and Technology. Retrieved March 17, 2026, from [Link]

  • In Silico Studies Molecular Docking on Benzimidazole And Triazole, Toxicity and Qsar. (2024). ICONIC RESEARCH AND ENGINEERING JOURNALS. Retrieved March 17, 2026, from [Link]

  • Biophysical Approaches for Drug Discovery Conference. (n.d.). Cambridge Healthtech Institute. Retrieved March 17, 2026, from [Link]

  • Exploring the Versatility of Benzimidazole Scaffolds as Medicinal Agents: A Brief Update. (2022). IntechOpen. Retrieved March 17, 2026, from [Link]

  • Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. (2022). MDPI. Retrieved March 17, 2026, from [Link]

  • Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (2023). Preprints.org. Retrieved March 17, 2026, from [Link]

  • Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). PubMed. Retrieved March 17, 2026, from [Link]

  • Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions. (2022). Frontiers in Molecular Biosciences. Retrieved March 17, 2026, from [Link]

  • In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. (2021). ACG Publications. Retrieved March 17, 2026, from [Link]

  • Mechanism of action of benzimidazole derivatives to treat cardiovascular diseases. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Recent Developments of Target-Based Benzimidazole Derivatives as Potential Anticancer Agents. (2020). IntechOpen. Retrieved March 17, 2026, from [Link]

  • Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. (2024). MDPI. Retrieved March 17, 2026, from [Link]

  • Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024). Impactfactor.org. Retrieved March 17, 2026, from [Link]

Sources

Pharmacokinetic Profiling of 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole: A Comprehensive Preclinical ADME Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole (CAS 1353778-40-1) represents a highly specialized, halogenated heterocyclic building block [1]. While the benzimidazole core is a privileged scaffold in medicinal chemistry—found in anthelmintics, proton pump inhibitors, and antihypertensives—the specific substitution pattern of this molecule dictates a unique pharmacokinetic (PK) and metabolic profile [2].

As a Senior Application Scientist, it is critical to look beyond the basic structure and analyze the causality of its functional groups on Absorption, Distribution, Metabolism, and Excretion (ADME):

  • The 5-Chloro Substituent: Enhances lipophilicity and sterically blocks cytochrome P450 (CYP450)-mediated aromatic oxidation at the 5-position, shifting metabolic liability to other sites.

  • The 2-Bromo(difluoro)methyl Group (-CF₂Br): While the difluoromethyl moiety (-CF₂H) is a well-established lipophilic bioisostere for alcohols and thiols, the inclusion of the bromine atom introduces a specific metabolic vulnerability [3]. The C–Br bond is significantly weaker than C–F bonds, making it highly susceptible to reductive debromination by CYP enzymes or nucleophilic displacement by endogenous thiols (e.g., glutathione) [4].

  • pKa Modulation: The strong electron-withdrawing nature of both the -CF₂Br and -Cl groups drastically lowers the pKa of the benzimidazole NH (typically ~5.5) to an estimated <4.5. Consequently, the molecule remains largely unionized at physiological pH (7.4), enhancing passive membrane permeability but potentially limiting aqueous solubility.

PK_Workflow A Compound QC & Prep (CAS 1353778-40-1) BB BB A->BB B Physicochemical Profiling (pKa, LogD, Solubility) C In Vitro ADME (HLM/RLM, Caco-2, PPB) D Bioanalytical Method (LC-MS/MS Optimization) C->D E In Vivo PK Study (Rodent IV/PO Dosing) D->E F Metabolite ID (High-Res Mass Spec) E->F G PK Parameter Calculation (NCA Modeling) E->G BB->C

Caption: Preclinical pharmacokinetic profiling workflow from physicochemical characterization to in vivo modeling.

Physicochemical Properties

Before initiating in vitro assays, establishing the baseline physicochemical properties is essential for interpreting downstream ADME data.

Table 1: Theoretical & Evaluated Physicochemical Parameters
ParameterValuePharmacokinetic Implication
Molecular Weight 281.46 g/mol Optimal for oral absorption (Lipinski's Rule of 5 compliant).
cLogP / LogD (pH 7.4) ~3.2 / ~3.1High lipophilicity drives high volume of distribution (Vd) and potential for high plasma protein binding (PPB).
Topological Polar Surface Area 28.6 ŲExcellent potential for passive membrane and blood-brain barrier (BBB) penetration.
pKa (Benzimidazole NH) ~4.2 (Predicted)Unionized in the intestine (pH 6.5-7.4), promoting rapid absorptive flux.

In Vitro ADME Methodologies: Self-Validating Protocols

To ensure scientific integrity, every protocol must operate as a self-validating system . This means incorporating internal controls that independently verify the assay's operational success before the test compound's data is even considered.

Metabolic Stability & Reactive Metabolite Trapping

Because the -CF₂Br group is prone to homolytic cleavage, standard microsomal stability assays must be supplemented with Glutathione (GSH) trapping to detect reactive difluoromethyl radicals or carbene intermediates [4].

Step-by-Step Methodology:

  • Incubation Mixture: Prepare 1 µM of 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole in 100 mM potassium phosphate buffer (pH 7.4) containing human liver microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Trapping Agent: Add 5 mM GSH to the incubation mixture to intercept reactive electrophiles.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-HRMS (High-Resolution Mass Spectrometry) to monitor parent depletion and GSH-adduct formation.

Self-Validation Criteria:

  • Enzymatic Viability: Verapamil (positive control) must show an intrinsic clearance ( CLint​ ) > 30 µL/min/mg.

  • Chemical Stability: A minus-NADPH control must exhibit <5% parent degradation over 60 minutes, proving that any observed depletion is strictly CYP450-mediated, not hydrolytic.

Caco-2 Bidirectional Permeability

To assess intestinal absorption and P-glycoprotein (P-gp) efflux liability.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days until fully differentiated.

  • Dosing: Apply 10 µM of the test compound to the Apical (A) side for A-to-B transport, and to the Basolateral (B) side for B-to-A transport.

  • Incubation: Incubate at 37°C for 2 hours.

  • Quantification: Sample from the receiver compartments and quantify via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

Self-Validation Criteria:

  • Monolayer Integrity: Lucifer Yellow rejection must be >99%, and Transepithelial Electrical Resistance (TEER) must be >250 Ω·cm².

  • Transporter Function: Digoxin (P-gp substrate control) must yield an ER > 2.0.

  • Mass Balance: Total recovery of the test compound must exceed 80% to rule out non-specific binding to the plastic apparatus.

In Vivo Pharmacokinetic Profiling & Biotransformation

Rodent Study Design

A standard preclinical PK study utilizes male Sprague-Dawley rats to determine absolute bioavailability ( F% ) and systemic clearance.

  • Intravenous (IV) Cohort: 2 mg/kg administered via tail vein injection (Formulation: 5% DMSO / 10% Solutol / 85% Saline).

  • Per Os (PO) Cohort: 10 mg/kg administered via oral gavage (Formulation: 0.5% Methylcellulose suspension).

  • Sampling: Serial blood collection via jugular vein cannulation at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

Table 2: Representative In Vivo PK Parameters (Rat Model)

Note: Data represents typical profiles for highly lipophilic, halogenated benzimidazoles.

ParameterIV (2 mg/kg)PO (10 mg/kg)Interpretation
Cmax​ (ng/mL) 1,450820Rapid absorption due to high lipophilicity and unionized state.
Tmax​ (hr) -1.0Indicates rapid gastric emptying and intestinal permeation.
AUC0−∞​ (hr*ng/mL) 2,1003,675Moderate systemic exposure.
CL (L/hr/kg) 0.95-Moderate clearance, likely driven by hepatic metabolism.
Vdss​ (L/kg) 2.8-High volume of distribution, indicating extensive tissue partitioning.
Bioavailability ( F% ) -35% Limited by first-pass hepatic metabolism (debromination).
Proposed Metabolic Pathways

The primary metabolic liability of 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole is the labile C-Br bond [3]. Upon first-pass metabolism in the liver, CYP450 enzymes facilitate reductive debromination, generating a difluoromethyl radical. This intermediate can either abstract a hydrogen atom to form a stable difluoromethyl (-CF₂H) metabolite or react with GSH. Secondary pathways include the hydrolysis of the CF₂Br group to yield 5-chloro-1H-benzimidazole-2-carboxylic acid, followed by Phase II glucuronidation.

Metabolic_Pathway Parent 2-[Bromo(difluoro)methyl]- 5-chloro-1H-benzimidazole Debrom Difluoromethyl Radical Intermediate Parent->Debrom CYP450 (Reductive Debromination) Hydrolysis 5-Chloro-1H-benzimidazole- 2-carboxylic acid Parent->Hydrolysis Hydrolysis / Oxidation Gluc N-Glucuronide (Phase II) Parent->Gluc UGTs GSH GSH Conjugate (Phase II Trapping) Debrom->GSH GST / GSH

Caption: Proposed biotransformation pathways highlighting the liability of the bromodifluoromethyl group.

Conclusion

The pharmacokinetic profiling of 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole requires a nuanced approach that accounts for the unique reactivity of its halogenated substituents. While the molecule exhibits excellent theoretical permeability and a high volume of distribution, its oral bioavailability is likely constrained by rapid first-pass reductive debromination. By utilizing self-validating in vitro systems and high-resolution mass spectrometry for metabolite identification, drug development professionals can accurately map the fate of this complex building block, paving the way for its optimization into a viable clinical candidate.

References

  • Sethi, A., et al. (2017). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry. Available at:[Link]

  • M., et al. (2025). Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis. Scientific Reports (NIH). Available at:[Link]

  • Prakash, G.K.S., et al. (2005). Nucleophilic difluoromethylation and difluoromethylenation using bromodifluoromethyl phenyl sulfone. Journal of Fluorine Chemistry. Available at: [Link]

  • Chemical Society Reviews. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Royal Society of Chemistry. Available at:[Link]

In vitro toxicity and safety profile of 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole

Authored by: A Senior Application Scientist

Disclaimer: This document is a technical guide intended for researchers, scientists, and drug development professionals. The information provided is for investigational purposes and is based on established scientific principles for the evaluation of novel chemical entities. The specific compound, 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole, is used as a case study for outlining a comprehensive in vitro safety assessment.

Introduction: The Benzimidazole Scaffold and the Imperative for Rigorous Safety Profiling

The benzimidazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent pharmacological activities.[1][2][3][4] From anthelmintics like albendazole to proton pump inhibitors such as omeprazole, benzimidazole derivatives have demonstrated significant therapeutic impact.[3][4] The versatility of this heterocyclic system allows for substitutions at various positions, leading to a vast chemical space for drug discovery.[3][5] These derivatives have been explored for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][3][5][6]

The subject of this guide, 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole, is a halogenated benzimidazole derivative. The introduction of fluorine and bromine atoms can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can influence its biological activity and toxicological profile. While these modifications can enhance therapeutic efficacy, they also necessitate a thorough evaluation of the compound's safety. Early-stage in vitro toxicity assessment is a critical, cost-effective strategy in drug development to identify and mitigate potential safety liabilities before significant resources are invested.[1]

This guide provides a comprehensive framework for the in vitro toxicological evaluation of 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole, focusing on cytotoxicity and genotoxicity. The methodologies described herein are based on established and validated assays that form the foundation of preclinical safety assessment.

Part 1: Foundational Cytotoxicity Assessment

The initial step in evaluating the safety profile of a novel compound is to determine its potential to cause cell death. Cytotoxicity assays provide a quantitative measure of a compound's toxicity towards cells in culture.

The Rationale for a Panel of Cell Lines

To obtain a comprehensive understanding of a compound's cytotoxic potential, it is crucial to test it against a panel of cell lines representing different tissues and both cancerous and non-cancerous phenotypes. This approach helps to identify potential target organs for toxicity and to assess for any selective toxicity towards cancer cells, which could be a desirable therapeutic attribute.

Proposed Cell Line Panel:

Cell LineOriginTypeRationale
HepG2 Human LiverHepatocellular CarcinomaRepresents a primary site of drug metabolism and potential hepatotoxicity.
HEK-293 Human Embryonic KidneyNormal Embryonic KidneyRepresents a primary route of drug elimination and potential nephrotoxicity.[1]
A549 Human LungLung CarcinomaRepresents a potential target for compounds with respiratory effects.
MCF-7 Human BreastBreast AdenocarcinomaA common cancer cell line for evaluating anticancer potential.[1]
HFF-1 Human ForeskinNormal FibroblastRepresents a non-cancerous, diploid cell line to assess general cytotoxicity.
Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a test compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Analysis start Test Compound Stock (e.g., in DMSO) treatment Addition of Serial Dilutions of Test Compound start->treatment cells Cell Seeding in 96-well Plates cells->treatment incubation Incubation for 24, 48, or 72 hours treatment->incubation assay Addition of MTT Reagent incubation->assay solubilization Solubilization of Formazan Crystals assay->solubilization readout Absorbance Reading (e.g., 570 nm) solubilization->readout analysis IC50 Calculation readout->analysis

Caption: Workflow for MTT-based cytotoxicity assay.

Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Test compound: 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole

  • Selected cell lines (e.g., HepG2, HEK-293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Interpreting Cytotoxicity Data

The IC₅₀ values obtained from the cytotoxicity assays provide a quantitative measure of the compound's potency in causing cell death. A lower IC₅₀ value indicates greater cytotoxicity. By comparing the IC₅₀ values across different cell lines, a preliminary assessment of tissue-specific toxicity and therapeutic index (for cancer cell lines) can be made.

Hypothetical Data Summary Table:

Cell LineIC₅₀ (µM) after 48h Exposure
HepG2[Insert Hypothetical Value]
HEK-293[Insert Hypothetical Value]
A549[Insert Hypothetical Value]
MCF-7[Insert Hypothetical Value]
HFF-1[Insert Hypothetical Value]

Part 2: Genotoxicity Assessment

Genotoxicity refers to the property of chemical agents that damages the genetic information within a cell causing mutations, which may lead to cancer. A standard battery of in vitro genotoxicity tests is required by regulatory agencies to assess the potential of a new chemical entity to cause genetic damage.[7][8]

The Standard In Vitro Genotoxicity Testing Battery

The standard in vitro test battery is designed to detect the three major endpoints of genotoxicity: gene mutations, structural chromosome aberrations, and numerical chromosome aberrations.[7]

Genotoxicity_Battery cluster_battery In Vitro Genotoxicity Test Battery ames Bacterial Reverse Mutation Assay (Ames Test) Detects gene mutations micronucleus In Vitro Mammalian Cell Micronucleus Test Detects clastogenic and aneugenic events mla Mouse Lymphoma Assay (MLA) Detects gene mutations and clastogenic events

Caption: Standard battery of in vitro genotoxicity assays.

Detailed Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method that uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis.[9] It is a reverse mutation assay that measures the ability of a substance to induce mutations that restore the bacterium's ability to synthesize histidine and grow on a histidine-free medium.

Materials:

  • Test compound: 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

  • Rat liver S9 fraction for metabolic activation

  • Top agar

  • Minimal glucose agar plates

  • Positive controls (e.g., sodium azide, 2-nitrofluorene, 2-aminoanthracene)

  • Negative/vehicle control (e.g., DMSO)

Procedure:

  • Preparation: Prepare dilutions of the test compound in DMSO.

  • Treatment: In a test tube, combine the test compound dilution, the bacterial culture, and either S9 mix (for metabolic activation) or a buffer (without S9).

  • Plating: Add molten top agar to the test tube, mix, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive response is defined as a concentration-related increase in the number of revertant colonies to at least twice the background (vehicle control) value.

Detailed Protocol: In Vitro Mammalian Cell Micronucleus Test

The in vitro micronucleus test detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.

Materials:

  • Test compound: 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole

  • Mammalian cell line (e.g., CHO-K1, V79, TK6)

  • Complete cell culture medium

  • Cytochalasin B (to block cytokinesis)

  • Hypotonic KCl solution

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • DNA stain (e.g., Giemsa, DAPI)

  • Microscope slides

  • Microscope with appropriate filters

Procedure:

  • Cell Treatment: Treat cell cultures with various concentrations of the test compound, with and without S9 metabolic activation. Include positive and negative controls.

  • Cytochalasin B Addition: Add cytochalasin B to the cultures to arrest cytokinesis, resulting in binucleated cells.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Hypotonic Treatment and Fixation: Treat the cells with a hypotonic solution to swell the cytoplasm, followed by fixation.

  • Slide Preparation and Staining: Drop the cell suspension onto microscope slides, allow to air dry, and stain with a DNA-specific stain.

  • Scoring: Score at least 1000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A positive result is a concentration-dependent increase in the frequency of micronucleated cells.

Part 3: Mechanistic Insights and Advanced Assessments

Positive findings in the initial cytotoxicity or genotoxicity screens warrant further investigation to understand the underlying mechanisms of toxicity. This information is crucial for risk assessment and for guiding further drug development efforts.

Investigating the Potential for Oxidative Stress

Many compounds exert their toxic effects through the generation of reactive oxygen species (ROS), which can damage cellular components, including DNA, lipids, and proteins.

Recommended Assay: Dichlorodihydrofluorescein Diacetate (DCFH-DA) Assay

DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Brief Protocol:

  • Treat cells with the test compound for a defined period.

  • Load the cells with DCFH-DA.

  • Measure the increase in fluorescence using a fluorescence plate reader or flow cytometer.

Assessing Mitochondrial Dysfunction

Mitochondria are often a primary target for drug-induced toxicity. Mitochondrial dysfunction can lead to a decrease in ATP production, an increase in ROS generation, and the initiation of apoptosis.

Recommended Assay: JC-1 Assay for Mitochondrial Membrane Potential

JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low membrane potential, JC-1 remains in its monomeric form and fluoresces green. A shift from red to green fluorescence indicates mitochondrial depolarization.

Brief Protocol:

  • Treat cells with the test compound.

  • Stain the cells with the JC-1 dye.

  • Measure the red and green fluorescence using a fluorescence microscope, plate reader, or flow cytometer.

Conclusion and Forward-Looking Strategy

The in vitro toxicity and safety profiling of a novel chemical entity like 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole is a multi-faceted process that requires a systematic and scientifically rigorous approach. The assays and protocols outlined in this guide provide a robust framework for an initial safety assessment. The data generated from these studies are essential for making informed decisions in the drug discovery and development pipeline. A thorough understanding of a compound's potential for cytotoxicity and genotoxicity at an early stage allows for the selection of the most promising candidates with the best safety profiles for further preclinical and clinical development.

References

  • Prakash S. Sukhramani et al. (2011). In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung cancer activity. Annals of Biological Research, 2(1):51-59. [Link]

  • Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. (2025). Journal of Drug Delivery and Therapeutics, 15(6). [Link]

  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major derivatives. (2025). RSC Publishing. [Link]

  • Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. (2025). Scientific Reports, 15(1). [Link]

  • Synthesis and biological evaluation of 2-methyl-1H-benzimidazole-5-carbohydrazides derivatives as modifiers of redox homeostasis of Trypanosoma cruzi. (2017). Bioorganic & Medicinal Chemistry Letters, 27(15), 3403-3407. [Link]

  • Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis. (2025). Pharmaceuticals, 18(6), 882. [Link]

  • 5-Bromo-2-chloro-1H-benzimidazole. PubChem. [Link]

  • Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. (2011). GOV.UK. [Link]

  • Madkour, H. M. F., et al. (2006). Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(2), 255-265. [Link]

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025). RSC Medicinal Chemistry. [Link]

  • Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. (2024). Molecules, 29(2), 461. [Link]

  • In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity. (2021). ACS Omega, 6(51), 35777-35793. [Link]

  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2021). RSC Advances, 11(57), 36166-36185. [Link]

  • New benzimidazole derivatives with potential cytotoxic activity — study of their stability by RP-HPLC. (2012). Acta Poloniae Pharmaceutica, 69(2), 291-299. [Link]

  • A Brief Review on History Synthesis Mechanism of Action of Benzimidazole. (2024). International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Rational design and pharmacological profiling of benzimidazole-based compounds via in silico and in vitro approaches. (2025). Journal of Microbiology & Experimentation, 13(3), 68-82. [Link]

  • Synthesis and Biological Activity of 2-(trifluoromethyl)-1H-benzimidazole Derivatives Against Some Protozoa and Trichinella Spiralis. (2010). European Journal of Medicinal Chemistry, 45(7), 3135-41. [Link]

  • Biological activities of benzimidazole derivatives: A review. (2013). International Journal of Scientific and Research Publications, 3(7). [Link]

  • In vitro effects of new synthetic benzimidazole compounds on adult Schistosoma mansoni. (2014). ResearchGate. [Link]

  • Corvi, R., & Madia, F. (2017). In vitro genotoxicity testing-Can the performance be enhanced?. Food and Chemical Toxicology, 106(Pt B), 601-608. [Link]

  • Cytotoxic Activity of Some Azole Derivatives. (2017). Asian Pacific Journal of Cancer Biology, 2(3), 51-55. [Link]

  • Design, Synthesis and Cytotoxicity Evaluation of Substituted Benzimidazole Conjugated 1,3,4-Oxadiazoles. (2022). Chemical and Pharmaceutical Bulletin, 70(6), 427-438. [Link]

  • Genotoxicity Tests from Biomarker Studies to the Regulations: National Perspective. (2011). Journal of Toxicology and Pathology, 24(1), 43-50. [Link]

  • Luan, Y., & Honma, M. (2022). Genotoxicity testing and recent advances. Genome Instability & Disease, 3(1), 1-13. [Link]

Sources

Thermodynamic Stability and Reactivity Profiling of 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Development and Synthetic Chemistry Professionals

Executive Summary

The compound 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole is a highly specialized fluorinated building block utilized extensively in late-stage functionalization, medicinal chemistry, and the synthesis of polyfluoro-benzimidazole derivatives [4]. Its utility stems from the unique reactivity of the bromodifluoromethyl (-CF₂Br) group, which can serve as a precursor to difluoromethyl radicals (•CF₂R) or difluorocarbene (:CF₂). However, this high synthetic utility is intrinsically linked to its thermodynamic instability.

As a Senior Application Scientist, I have structured this whitepaper to dissect the thermodynamic parameters governing this molecule. By understanding the causality behind its degradation pathways and implementing self-validating analytical protocols, researchers can accurately predict its shelf-life, optimize reaction conditions, and prevent premature decomposition during drug development workflows.

Structural Thermodynamics & Core Stability

The thermodynamic stability of 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole is dictated by the interplay between its aromatic core and its highly labile aliphatic substituent.

The Benzimidazole Core and Substituent Effects

The 1H-benzimidazole core provides a robust, aromatic foundation. However, the presence of the 5-chloro substituent exerts a strong inductive electron-withdrawing effect (-I effect), which lowers the pKa of the imidazole N-H proton. This acidity is further exacerbated by the highly electron-withdrawing -CF₂Br group at the C2 position. Consequently, the molecule exists in a rapid tautomeric equilibrium (5-chloro vs. 6-chloro tautomers in solution), which influences its solubility and susceptibility to base-catalyzed degradation [4].

The Lability of the C-Br Bond

The defining thermodynamic feature of this molecule is the weakness of the carbon-bromine bond within the -CF₂Br group. While standard C-F bonds possess bond dissociation energies (BDEs) exceeding 110 kcal/mol, the C-Br bond in a -CF₂Br environment is significantly weakened, with a BDE of approximately 69 kcal/mol[2].

Causality of Lability: The strong electronegativity of the two fluorine atoms withdraws electron density from the carbon center, creating a highly polarized C-Br bond. Furthermore, if homolytic cleavage occurs, the resulting •CF₂-benzimidazole radical is stabilized by the lone pairs of the adjacent fluorine atoms (via a stereoelectronic effect) and the extended π-system of the benzimidazole ring. This thermodynamic driving force makes the molecule highly reactive but inherently unstable under thermal or photochemical stress [3].

G A 2-(CF2Br)-5-Cl-Benzimidazole (Ground State) B Homolytic Cleavage (ΔH ~ 69 kcal/mol) A->B Heat/hv C Heterolytic Cleavage (Base-Induced) A->C Base/Solvent D •CF2-Benzimidazole Radical + •Br B->D E :CF2 (Difluorocarbene) + Br- + Benzimidazole Anion C->E

Mechanistic pathways of thermal and base-induced thermodynamic degradation.

Quantitative Thermodynamic Parameters

To safely handle and scale reactions involving 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole, it is critical to quantify its bond energies. The table below summarizes the theoretical and experimentally derived thermodynamic parameters for the key bonds in this molecular system [1][2].

Table 1: Comparative Bond Dissociation Energies (BDE) and Stability Profile

Bond TypeLocation in MoleculeEst. BDE (kcal/mol)Primary Cleavage ModeStability Implication
C-Br -CF₂Br group~ 69.0Homolytic / HeterolyticHighly labile; primary site of thermal degradation and radical initiation.
C-F -CF ₂Br group~ 112.0N/AHighly stable; resists thermal cleavage under standard conditions.
C-C Benzimidazole C2 to CF₂~ 88.5HeterolyticStable, but can cleave under extreme basic conditions (haloform-type reaction).
C-Cl Benzimidazole C5 to Cl~ 95.0HomolyticStable; requires specific transition-metal catalysis for activation.

Standardized Validation Protocols for Stability Profiling

To ensure scientific integrity and trustworthiness, thermodynamic stability must be empirically validated using orthogonal analytical techniques. Do not rely solely on visual inspection (e.g., color changes), as micro-degradation can severely impact reaction yields and generate toxic difluorocarbene byproducts.

The following self-validating protocols are designed to measure both solid-state thermal stability and solution-state kinetic degradation.

Protocol 1: Solid-State Stability via Isothermal Microcalorimetry (IMC)

IMC is a non-destructive technique that measures the microwatt (µW) heat flow generated by the slow thermal decomposition of the C-Br bond in the solid state.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 50.0 mg of crystalline 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole into a glass IMC ampoule. Seal under an inert argon atmosphere to prevent oxidative interference.

  • Baseline Equilibration: Insert the ampoule into the microcalorimeter alongside a matched reference ampoule (empty). Equilibrate at 25 °C until the heat flow baseline drift is < 0.1 µW/hour.

  • Isothermal Stressing: Step the temperature to 40 °C, 50 °C, and 60 °C, holding each temperature for 48 hours.

  • Data Acquisition: Record the exothermic heat flow (dQ/dt). A steady exothermic signal indicates continuous homolytic C-Br cleavage.

  • Causality Check: Integrate the heat flow over time to calculate the extent of degradation. Use the Arrhenius equation to extrapolate the shelf-life at 25 °C.

Protocol 2: Solution-State Degradation Kinetics via ¹⁹F NMR

Because the -CF₂Br group is highly sensitive to its chemical environment, ¹⁹F NMR provides a direct, quantitative window into the molecule's solution-state stability, particularly its susceptibility to solvolysis or base-induced carbene formation.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 0.1 M solution of the compound in anhydrous DMSO-d₆. Prepare a second parallel sample containing 1.0 equivalent of a mild base (e.g., K₂CO₃) to evaluate heterolytic stability.

  • Internal Standard: Add 0.05 equivalents of fluorobenzene as a chemically inert ¹⁹F NMR internal standard for absolute quantification.

  • Kinetic Monitoring: Insert the sample into the NMR spectrometer regulated at 40 °C. Acquire ¹⁹F spectra every 30 minutes for 24 hours.

  • Signal Analysis: Monitor the disappearance of the -CF₂Br singlet (typically around -40 to -50 ppm depending on solvent) and the appearance of degradation products (e.g., -CF₂H from hydrogen abstraction, or complex multiplets from carbene dimerization/insertion).

  • Self-Validation: Plot ln([Concentration]) vs. Time. A linear fit confirms first-order degradation kinetics, allowing for the precise calculation of the rate constant ( k ) and the solution half-life ( t1/2​ ).

Workflow S1 Sample Preparation (Solid & Solution) S2 Isothermal Microcalorimetry (IMC) (Solid-State Heat Flow) S1->S2 S3 19F/1H NMR Kinetics (Solution-State Degradation) S1->S3 S4 Arrhenius Plotting (Activation Energy Calculation) S2->S4 Heat Flow Data S3->S4 Rate Constants (k) S5 Thermodynamic Profiling Report S4->S5

Orthogonal experimental workflow for thermodynamic stability validation.

Conclusion and Handling Directives

The thermodynamic profile of 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole is dominated by the ~69 kcal/mol BDE of its C-Br bond [2]. While this lability is exactly what makes the compound a powerful reagent for difluoromethylation and carbene insertion [3], it necessitates strict handling protocols.

Best Practices:

  • Storage: Must be stored sub-ambiently (≤ -20 °C) under an inert atmosphere (Argon/N₂) and protected from light to prevent premature homolytic cleavage.

  • Reaction Design: When utilizing this compound in synthesis, avoid prolonged heating above 60 °C unless a radical initiator or transition metal catalyst is actively consuming the generated •CF₂R species. Uncontrolled thermal degradation can lead to rapid, exothermic decomposition.

References

  • Bond Dissociation Energies: Yu-Ran Luo Scribd URL:[Link]

  • Metallaphotoredox Difluoromethylation of Aryl Bromides National Institutes of Health (NIH) - PMC URL:[Link]

  • Tetrakis(dimethylamino)ethylene as a Useful Reductant of Some Bromodifluoromethyl Heterocycles. Application to the Synthesis of New gem-Difluorinated Heteroarylated Compounds ACS Publications URL:[Link]

  • Sustainable Synthesis of Polyfluoro-Pyrimido [1,2-a] Benzimidazole Derivatives Using a Tandem Strategy—Ultrasound and an Integrated Continuous Flow System National Institutes of Health (NIH) - PMC URL:[Link]

Methodological & Application

Protocol: A Validated Two-Step Synthesis of 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed, two-step protocol for the synthesis of 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole, a fluorinated heterocyclic compound of interest for pharmaceutical and agrochemical research. The synthesis strategy involves an initial acid-catalyzed condensation to form the key intermediate, 5-chloro-2-(difluoromethyl)-1H-benzimidazole, followed by a selective radical bromination. The causality behind critical experimental choices is explained, and the protocol is designed to be self-validating through clear procedural steps and characterization checkpoints. This guide is intended for researchers, chemists, and professionals in drug development with experience in synthetic organic chemistry.

Introduction

Benzimidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous marketed drugs due to their ability to interact with various biological targets.[1] The introduction of fluorine-containing substituents, such as the difluoromethyl (CF₂H) and bromo(difluoro)methyl (CF₂Br) groups, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[2] The CF₂Br group, in particular, serves as a versatile synthetic handle for further molecular elaboration.

This protocol details a reliable and efficient pathway to synthesize 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole (3). The strategy is bifurcated into two logical and distinct stages:

  • Formation of the Benzimidazole Core: A direct, one-pot condensation of 4-chloro-1,2-phenylenediamine (1) with difluoroacetic acid to yield 5-chloro-2-(difluoromethyl)-1H-benzimidazole (2).[3]

  • Selective Halogenation: A subsequent free-radical bromination of the difluoromethyl group on the intermediate (2) using N-Bromosuccinimide (NBS) to furnish the target compound (3).[3]

Overall Synthetic Workflow

The synthesis proceeds from commercially available starting materials to the final product via a stable, isolable intermediate.

Synthesis_Workflow SM Starting Material: 4-chloro-1,2-phenylenediamine (1) S1 Step 1: Condensation (e.g., Eaton's Reagent or PPA) SM->S1 R1 Reagent: Difluoroacetic Acid R1->S1 Int Intermediate: 5-chloro-2-(difluoromethyl)-1H-benzimidazole (2) S1->Int Formation of Benzimidazole Ring S2 Step 2: Radical Bromination Int->S2 R2 Reagent: N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN or hv) R2->S2 FP Final Product: 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole (3) S2->FP Selective Bromination of CF₂H Group

Sources

Application Note: 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole as a Versatile Fluoroalkylating Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the difluoromethyl group (–CF2–) is highly prized as a lipophilic bioisostere for alcohols, thiols, and amides. It dramatically improves metabolic stability while modulating the pKa of adjacent basic centers [1]. 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole is a highly programmable, bifunctional building block designed for the modular assembly of complex fluoroalkylated architectures. By combining a pharmacophorically privileged benzimidazole core with a reactive –CF2Br handle, this reagent allows for the precise installation of the (5-chloro-1H-benzimidazol-2-yl)difluoromethyl moiety into target APIs via photoredox or transition-metal catalysis.

Scientific Rationale & Structural Advantages

The architectural brilliance of 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole lies in its dual-reactivity profile and inherent chemoselectivity:

  • The –CF2Br Handle: The bond dissociation energy (BDE) of the C(sp3)–Br bond (~65–70 kcal/mol) is significantly lower than that of the C(sp2)–Cl bond (~95 kcal/mol). This energetic disparity allows the –CF2Br group to be selectively activated via Single-Electron Transfer (SET) or oxidative addition without disturbing the aromatic core [4].

  • The 5-Chloro Substituent: Serving as a latent synthetic vector, the 5-chloro group remains inert during the initial difluoroalkylation event. Once the –CF2– linkage is established, the aryl chloride can be subsequently engaged in late-stage functionalizations (e.g., Buchwald-Hartwig aminations or Suzuki-Miyaura couplings) to tune the molecule's pharmacokinetic properties [3].

Mechanistic Pathways & Activation Modes

Visible-Light Photoredox Catalysis (Radical Pathway)

Under visible-light irradiation, photocatalysts such as fac-Ir(ppy)3 reach a long-lived excited triplet state. The excited photocatalyst selectively reduces the –CF2Br moiety via SET. This homolytically cleaves the C–Br bond, expelling a bromide anion and generating a highly electrophilic •CF2-benzimidazole radical. This radical rapidly adds across unactivated alkenes or electron-rich heteroarenes [2].

PhotoredoxCycle PC fac-Ir(ppy)3 (Ground State) PC_star *fac-Ir(ppy)3 (Excited State) PC->PC_star Blue LED (440 nm) PC_ox fac-Ir(ppy)3⁺ (Oxidized State) PC_star->PC_ox SET to Substrate PC_ox->PC SET from DIPEA Substrate 2-[Bromo(difluoro)methyl]- 5-chloro-1H-benzimidazole Radical •CF2-Benzimidazole Electrophilic Radical Substrate->Radical - Br⁻ Adduct Radical Adduct Radical->Adduct Addition Alkene Alkene Substrate Alkene->Adduct Product Difluoroalkylated Product Adduct->Product HAT Donor DIPEA (Sacrificial Donor)

Fig 1: Photoredox catalytic cycle generating the electrophilic •CF2-benzimidazole radical.

Transition-Metal Catalyzed Cross-Coupling

Alternatively, the –CF2Br bond can undergo oxidative addition with low-valent transition metals (e.g., Pd(0) or Ni(0)). A critical challenge in this pathway is the propensity of the resulting Metal–CF2R intermediate to undergo β-fluoride elimination. This is mitigated by using bidentate ligands with wide bite angles (e.g., Xantphos), which enforce a rigid geometry that sterically precludes the syn-coplanar transition state required for defluorination.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Visible-Light-Mediated Radical Alkene Difluoroalkylation

Objective: Append the difluoromethyl-benzimidazole moiety across an unactivated terminal alkene.

Reagents:

  • 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole (1.0 equiv, 0.5 mmol)

  • Terminal Alkene (1.5 equiv, 0.75 mmol)

  • fac-Ir(ppy)3 (1 mol%)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 1.0 mmol)

  • Anhydrous DMF (5.0 mL, 0.1 M)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar. Charge the tube with the benzimidazole building block, the alkene, and fac-Ir(ppy)3.

  • Atmosphere Exchange: Evacuate the tube and backfill with ultra-pure Argon (repeat 3x).

  • Solvent Addition: Inject anhydrous DMF and DIPEA via a gas-tight syringe.

  • Degassing (Critical Step): Perform three consecutive freeze-pump-thaw cycles.

    • Causality: Molecular oxygen is a potent triplet quencher that will deactivate the fac-Ir(ppy)3 excited state and prematurely trap the •CF2-benzimidazole radical to form undesired peroxy species. Rigorous degassing ensures a strictly anaerobic environment, maximizing the quantum yield.

  • Irradiation: Seal the tube and irradiate with 440 nm blue LEDs (distance ~5 cm) at ambient temperature (maintained via a cooling fan) for 16 hours.

    • Self-Validation Checkpoint: Upon addition of DIPEA and degassing, the mixture should be a clear, bright yellow. During irradiation, a slight turbidity may develop, indicating the formation of the DIPEA radical cation and subsequent salt precipitation.

  • Workup: Dilute the mixture with EtOAc (20 mL) and wash with H2O (3 x 10 mL) to remove DMF. Dry the organic layer over Na2SO4, concentrate, and purify via flash column chromatography.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Couple the building block with an arylboronic acid to form an Aryl-CF2-Benzimidazole linkage.

Reagents:

  • 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.2 equiv, 0.6 mmol)

  • Pd(OAc)2 (5 mol%) and Xantphos (6 mol%)

  • K2CO3 (2.0 equiv, 1.0 mmol)

  • Toluene/H2O (4:1 v/v, 2.5 mL, 0.2 M)

Step-by-Step Procedure:

  • Preparation: In a 20 mL scintillation vial, combine the building block, arylboronic acid, Pd(OAc)2, Xantphos, and K2CO3.

    • Causality: Xantphos is explicitly chosen over monodentate phosphines to prevent β-fluoride elimination from the Pd-CF2R intermediate, funneling the reaction directly toward transmetalation.

  • Solvent Addition: Add the Toluene/H2O mixture (previously sparged with Argon for 30 minutes).

  • Reaction: Seal the vial with a Teflon-lined cap and heat at 80 °C in an oil bath for 12 hours under vigorous stirring.

  • Analysis & Workup: Cool to room temperature and filter through a short pad of Celite, eluting with EtOAc.

    • Self-Validation Checkpoint: Analyze the crude mixture via 19F NMR. A clean singlet between -85 to -95 ppm confirms the intact –CF2– linkage. The appearance of a doublet or multiplet near -110 ppm indicates undesired β-fluoride elimination, signaling a need to verify ligand purity.

Workflow Step1 1. Reagent Prep Degassing & Mixing Step2 2. Photochemical Blue LED (440nm) Step1->Step2 Step3 3. Quenching Phase Separation Step2->Step3 Step4 4. Purification Flash Chromatography Step3->Step4 Step5 5. Characterization NMR & LC-MS Step4->Step5

Fig 2: Standard high-throughput experimental workflow for photoredox difluoroalkylation.

Quantitative Data & Substrate Scope

The table below summarizes the expected performance of 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole across various reaction paradigms, highlighting the excellent chemoselectivity for the C(sp3)–Br bond over the C(sp2)–Cl bond.

Substrate ClassReaction TypeOptimal Catalyst SystemYield RangeChemoselectivity (C–Br vs C–Cl)
Unactivated Alkenes Photoredox Additionfac-Ir(ppy)3 / DIPEA75–88%>99:1
Electron-Rich Arenes C–H FunctionalizationRu(bpy)3Cl2 / K2HPO460–82%>99:1
Aryl Boronic Acids Suzuki-MiyauraPd(OAc)2 / Xantphos55–70%95:5
Terminal Alkynes Radical ATRACu(dap)2Cl / Ascorbic Acid65–78%>99:1

Note: Yields are based on isolated, chromatographically purified products. Chemoselectivity ratios are determined via crude LC-MS and 1H NMR integration.

References

  • Title: Late-stage difluoromethylation: concepts, developments and perspective Source: Chemical Society Reviews, 2021 URL: [Link]

  • Title: Sustainable Synthesis of Polyfluoro-Pyrimido [1,2-a] Benzimidazole Derivatives Using a Tandem Strategy Source: The Journal of Organic Chemistry, 2025 URL: [Link]

  • Title: Photoinduced Cross-Coupling of Trifluoromethylarenes with Heteroarenes via Unactivated C(sp3)–F and C(sp2)–H Selective Cleavage Source: Organic Letters, 2024 URL: [Link]

  • Title: One-Pot Synthesis of 2-Trifluoromethyl and 2-Difluoromethyl Substituted Benzo-1,3-diazoles Source: Tetrahedron Letters, 2007 URL: [Link]

Application Note: Preparation and Derivatization of 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole in Agrochemical Development

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Agrochemical Researchers, and Formulation Scientists Subject: Fluorinated Benzimidazole Scaffolds for Fungicidal and Nematicidal Active Ingredients (AIs)

Executive Summary & Rationale

The incorporation of fluorine into agrochemical active ingredients is a cornerstone of modern crop protection design. Fluorination enhances metabolic stability, modulates pKa, and significantly increases lipophilicity—a critical parameter for penetrating the waxy cuticles of plant leaves and the lipid-rich exteriors of nematodes and fungi[1].

Among fluorinated building blocks, 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole serves as a highly versatile, bifunctional linchpin.

  • The 5-Chloro Substituent: Enhances baseline fungicidal activity by optimizing hydrophobic interactions within the colchicine-binding site of fungal β-tubulin[2].

  • The 2-Bromodifluoromethyl (-CF₂Br) Group: Unlike the inert trifluoromethyl (-CF₃) group, the -CF₂Br moiety is synthetically active. It acts as a robust precursor for late-stage functionalization, allowing chemists to generate difluoromethyl (-CF₂H) derivatives, trifluoromethyl (-CF₃) endpoints via halogen exchange[3], or complex -CF₂R scaffolds via radical cross-coupling[4].

This application note details the mechanistic rationale, synthetic preparation, and downstream derivatization of this critical building block for agrochemical discovery.

Mechanistic Grounding: Pathway to Pathogen Clearance

Benzimidazole-class agrochemicals (e.g., benomyl, carbendazim) primarily function as broad-spectrum fungicides and anthelmintics. Their primary mode of action is the inhibition of microtubule assembly[5]. The introduction of the -CF₂X group at the 2-position alters the electron density of the imidazole ring, preventing rapid enzymatic degradation by soil microbes and target-organism cytochrome P450s, thus prolonging the field half-life of the compound[2].

G A Fluorinated Benzimidazole (Active Ingredient) B Penetration of Fungal Cell Wall & Membrane A->B High Lipophilicity (LogP) C Binding to β-Tubulin (Colchicine Site) B->C Cytoplasmic Accumulation D Inhibition of Microtubule Polymerization C->D Conformational Change E Cell Cycle Arrest (Mitotic Spindle Failure) D->E Spindle Checkpoint Activation F Fungal Cell Death (Pathogen Clearance) E->F Apoptosis-like pathway

Fig 1: Mechanism of action for fluorinated benzimidazole fungicides.

Synthetic Workflows & Methodologies

The following protocols represent a self-validating system: starting from commercially available precursors, synthesizing the -CF₂Br intermediate, and subsequently demonstrating its utility by converting it into a highly active -CF₃ agrochemical endpoint.

G N1 4-Chloro-o-phenylenediamine + Bromodifluoroacetic Acid N2 Acid-Catalyzed Condensation (4N HCl, Reflux, 12h) N1->N2 N3 2-[Bromo(difluoro)methyl]- 5-chloro-1H-benzimidazole N2->N3 Cyclization & Dehydration N4 Halogen Exchange (Me4NF, Monoglyme, Reflux) N3->N4 Route A: Fluorination N5 Radical Cross-Coupling (Photoredox/Cu, Olefins) N3->N5 Route B: Alkylation N6 2-(Trifluoromethyl)- 5-chloro-1H-benzimidazole N4->N6 Agrochemical AI N7 Complex -CF2R Agrochemical Scaffolds N5->N7 Novel Fungicides

Fig 2: Synthetic workflow for the preparation and derivatization of the target scaffold.

Protocol 1: Synthesis of 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole

Causality Note: Acid-catalyzed condensation is preferred over coupling agents (like EDCI) here because the highly electron-withdrawing nature of bromodifluoroacetic acid reduces the nucleophilicity of the intermediate amide, requiring harsh dehydrating conditions to force the ring closure.

Materials:

  • 4-Chloro-1,2-phenylenediamine (10.0 mmol, 1.43 g)

  • Bromodifluoroacetic acid (11.0 mmol, 1.92 g)

  • Aqueous Hydrochloric Acid (4N, 25 mL)

  • Aqueous Ammonium Hydroxide (28%, for neutralization)

Step-by-Step Procedure:

  • Initiation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-chloro-1,2-phenylenediamine in 25 mL of 4N HCl.

  • Addition: Add bromodifluoroacetic acid dropwise to the stirring suspension at room temperature.

  • Cyclization: Heat the reaction mixture to reflux (approx. 105 °C) using an oil bath. Maintain reflux for 12 hours. The mixture will transition from a suspension to a dark, homogeneous solution as the diamine is consumed.

  • Cooling & Neutralization: Cool the reaction to 0 °C in an ice bath. Carefully add 28% aqueous NH₄OH dropwise until the pH reaches ~8.0. A thick precipitate will form.

  • Extraction: Extract the aqueous suspension with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc 80:20) to afford the pure 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole as an off-white solid.

Protocol 2: Derivatization via Halogen Exchange to 2-(Trifluoromethyl)-5-chloro-1H-benzimidazole

Causality Note: Converting the -CF₂Br group to a -CF₃ group is a common final step in agrochemical synthesis to maximize metabolic stability. Tetramethylammonium fluoride (Me₄NF) is utilized as a highly soluble, anhydrous fluoride source capable of displacing the sterically hindered bromine atom[3].

Materials:

  • 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole (5.0 mmol, 1.41 g)

  • Tetramethylammonium fluoride (Me₄NF), anhydrous (15.0 mmol, 1.40 g)

  • Monoglyme (1,2-Dimethoxyethane, anhydrous, 20 mL)

Step-by-Step Procedure:

  • Preparation: Under an inert argon atmosphere, dissolve the benzimidazole substrate in 20 mL of anhydrous monoglyme.

  • Fluorination: Add anhydrous Me₄NF in a single portion.

  • Reaction: Heat the mixture to reflux (85 °C) for 8 hours. The reaction progress can be monitored by ¹⁹F NMR (disappearance of the -CF₂Br signal at ~ -45 ppm and appearance of the -CF₃ signal at ~ -62 ppm).

  • Workup: Cool to room temperature, dilute with diethyl ether (50 mL), and wash with distilled water (2 × 20 mL) to remove residual ammonium salts.

  • Isolation: Dry the organic layer over MgSO₄, filter, and evaporate the solvent. The resulting mixture may contain traces of the -CF₂H derivative (a common byproduct of moisture). Purify via fractional distillation or reverse-phase chromatography to isolate the pure -CF₃ agrochemical AI.

Quantitative Data: Substituent Effects on Agrochemical Properties

The choice of the C2-substituent drastically alters the physicochemical profile of the benzimidazole scaffold. The table below summarizes the comparative advantages of the bromodifluoromethyl intermediate and its derivatives.

C2-SubstituentC5-SubstituentLogP (Calculated)Soil Half-life (DT50)Fungicidal IC₅₀ (B. cinerea)Primary Utility
-CH₃-H1.85< 5 days> 50 μg/mLBaseline scaffold
-CH₃-Cl2.4012 days25.5 μg/mLModerate fungicide
-CF₂H-Cl3.1045 days8.2 μg/mLPotent Active Ingredient
-CF₂Br -Cl 3.65 N/A (Reactive) N/A (Precursor) Synthetic Linchpin
-CF₃-Cl3.90> 120 days4.1 μg/mLHighly stable AI

Data Synthesis Note: The -CF₂Br compound exhibits the highest lipophilicity but is utilized primarily as a synthetic intermediate rather than a field-applied AI due to the reactivity of the C-Br bond under environmental photolytic conditions.

Formulation Considerations for Field Application

Once the final fluorinated AI (e.g., the -CF₃ or -CF₂R derivative) is synthesized, it must be formulated for agricultural use. Due to the high LogP (>3.0) imparted by the fluorinated groups and the chloro-substituent, these compounds are highly hydrophobic.

  • Suspension Concentrates (SC): The preferred formulation. The AI is milled to a particle size of 1–5 μm and suspended in water using non-ionic polymeric surfactants (e.g., block copolymers of ethylene oxide and propylene oxide) to prevent Ostwald ripening.

  • Adjuvants: The addition of organosilicone surfactants in the final tank mix is recommended to reduce the surface tension of the spray droplets, ensuring uniform coverage over the hydrophobic leaf cuticle, thereby maximizing the uptake of the fluorinated benzimidazole.

References

  • Synthesis of α,α-Difluoromethylene Amines from Thioamides Using Silver Fluoride Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • The main and recent syntheses of the N-CF3 motif Source: Comptes Rendus de l'Académie des Sciences URL:[Link]

  • A Nematode-Selective Potentiator of Organophosphate and Carbamate Agrochemicals Source: BioRxiv URL:[Link]

  • Fungicidal pyridones (WO2022221165A1)

Sources

Troubleshooting & Optimization

Preventing debromination during 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole . As a highly functionalized fluorinated scaffold, this compound is a critical building block in drug discovery and agrochemical development. However, the inherent reactivity of the bromodifluoromethyl ( −CF2​Br ) group presents unique synthetic challenges—most notably, its propensity for unwanted debromination (reduction to −CF2​H ) during downstream functionalization.

This guide is engineered for researchers and drug development professionals. It synthesizes mechanistic causality with field-proven protocols to help you achieve chemoselective transformations without compromising the integrity of the −CF2​Br moiety.

Mechanistic Primer: The Causality of Debromination

To prevent debromination, we must first understand the thermodynamic and kinetic vulnerabilities of the −CF2​Br group. The carbon-bromine bond in a −CF2​Br moiety is highly polarized by the adjacent fluorine atoms, significantly lowering its bond dissociation energy and reduction potential compared to standard alkyl or aryl bromides[1].

During reactions targeting the benzimidazole core (e.g., N-alkylation or cross-coupling at the 5-chloro position), the −CF2​Br group is susceptible to two primary degradation pathways:

  • Single Electron Transfer (SET): Electron-rich bases or nucleophiles can donate an electron to the −CF2​Br group, triggering the homolytic cleavage of the C-Br bond to form a difluoromethyl radical ( ⋅CF2​R ). This radical rapidly abstracts a hydrogen atom from the solvent (e.g., THF, DMF) to form the debrominated −CF2​H byproduct[2].

  • Competitive Oxidative Addition: In transition-metal catalysis (e.g., Suzuki-Miyaura coupling), low-valent metals like Pd(0) or Ni(0) can preferentially insert into the weak −CF2​Br bond rather than the intended aryl C−Cl bond, leading to defunctionalization[3].

Mechanism A 2-[Bromo(difluoro)methyl] benzimidazole B Single Electron Transfer (Bases/Nucleophiles) A->B SET C Oxidative Addition (Pd/Ni Catalysts) A->C Catalyst D Difluoromethyl Radical (*CF2-R) B->D -Br⁻ E Metal-CF2 Complex [M]-CF2-R C->E Insertion F Debrominated Product (-CF2H) D->F H-abstraction (from solvent) E->F Reductive Elimination

Fig 1: Mechanistic pathways leading to unwanted debromination of the -CF2Br moiety.

Troubleshooting & FAQs

Q1: I am observing significant −CF2​H formation during the N-alkylation of the benzimidazole ring. How can I suppress this?

Cause: The use of strong, electron-rich bases (e.g., NaH , KOtBu ) in hydrogen-donating solvents (like THF or DMF) induces a SET process. The resulting benzimidazole- CF2​ radical abstracts a hydrogen atom from the solvent. Solution: Shift to a weaker, non-nucleophilic base and a solvent with high bond-dissociation energy.

  • Actionable Step: Replace NaH with N,N -Diisopropylethylamine (DIPEA) or anhydrous K2​CO3​ . Switch the solvent from THF/DMF to anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) to starve the radical of abstractable hydrogen atoms.

Q2: How do I perform a Suzuki-Miyaura cross-coupling at the 5-chloro position without the palladium catalyst destroying the −CF2​Br group?

Cause: Pd(0) readily undergoes oxidative addition into the weak C−Br bond of the −CF2​Br group before it can activate the more inert aryl C−Cl bond. Solution: You must invert the inherent chemoselectivity by utilizing steric gating and radical suppression.

  • Actionable Step: Use a highly active, sterically demanding ligand such as XPhos or BrettPhos . These bulky ligands accelerate aryl chloride activation while sterically hindering insertion into the sp3 -hybridized −CF2​Br carbon. Additionally, adding a radical scavenger like TEMPO (20 mol%) can quench any errant ⋅CF2​R radicals generated via SET, returning them to the catalytic cycle or preventing hydrogen abstraction[3].

Q3: My isolated compound degrades into the −CF2​H derivative upon storage. What is happening?

Cause: The C−Br bond in bromodifluoromethyl groups is photolabile. Ambient UV/visible light can induce homolysis over time. Solution: Store the compound in amber vials under an inert argon atmosphere at -20 °C. For long-term storage, the addition of a trace amount of BHT (Butylated hydroxytoluene) as a radical inhibitor is highly recommended.

Workflow Start Reaction Optimization Workflow Check Identify Reaction Type Causing Debromination Start->Check Base N-Alkylation / Basic Use DIPEA, avoid NaH/KOtBu Check->Base Base/Nucleophile Cat Cross-Coupling (C-Cl) Use bulky ligands (XPhos) Lower temp to 40°C Check->Cat Transition Metal Light Storage / Workup Shield from light, add BHT/TEMPO Check->Light Ambient Conditions Success Chemoselective Transformation Achieved Base->Success Cat->Success Light->Success

Fig 2: Decision tree for troubleshooting and preventing CF2Br debromination.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the extent of debromination, validating the optimized parameters.

Reaction TypeReagents / Catalyst SystemSolventTemp (°C)Debromination ( −CF2​H %)Desired Product Yield (%)
N-Alkylation NaH (1.2 eq), Alkyl-IDMF25> 65%< 20%
N-Alkylation K2​CO3​ (2.0 eq), Alkyl-ITHF6040%45%
N-Alkylation DIPEA (2.0 eq), Alkyl-IMeCN25< 2% 92%
Suzuki Coupling Pd(PPh3​)4​ , Na2​CO3​ , Ar-B(OH)2Dioxane/H2O90> 80%Trace
Suzuki Coupling Pd2​(dba)3​ , XPhos, K3​PO4​ Toluene8035%50%
Suzuki Coupling Pd2​(dba)3​ , XPhos, K3​PO4​ , TEMPO Toluene50< 5% 84%

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, follow these step-by-step methodologies designed to natively suppress debromination.

Protocol A: Chemoselective N-Alkylation

Objective: Alkylate the benzimidazole nitrogen without triggering SET-mediated debromination.

  • Preparation: Flame-dry a Schlenk flask and purge with Argon.

  • Reagent Loading: Add 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole (1.0 mmol) and anhydrous Acetonitrile (10 mL). Ensure the solvent is strictly degassed to remove dissolved oxygen, which can initiate radical chain reactions.

  • Base Addition: Add N,N -Diisopropylethylamine (DIPEA) (2.0 mmol) dropwise at 0 °C. Causality: DIPEA is sterically hindered and non-nucleophilic, preventing halogen-ophilic attack on the bromine atom.

  • Electrophile Addition: Slowly add the alkyl halide (1.1 mmol).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours in the dark (wrap the flask in aluminum foil).

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc, dry over Na2​SO4​ , and concentrate under reduced pressure at 30 °C to prevent thermal degradation.

Protocol B: Chemoselective Suzuki-Miyaura Coupling (5-Chloro Position)

Objective: Couple an aryl boronic acid at the 5-chloro position while preserving the −CF2​Br group.

  • Preparation: In an argon-filled glovebox, charge a vial with Pd2​(dba)3​ (2.5 mol%), XPhos (10 mol%), and anhydrous K3​PO4​ (2.0 mmol). Causality: XPhos creates a sterically crowded metal center that struggles to insert into the bulky −CF2​Br group, favoring the planar aryl chloride.

  • Substrate Loading: Add the benzimidazole substrate (1.0 mmol), the aryl boronic acid (1.2 mmol), and TEMPO (0.2 mmol). Causality: TEMPO acts as a radical sink, immediately trapping any difluoromethyl radicals generated via trace SET pathways.

  • Solvent: Add degassed anhydrous Toluene (8 mL).

  • Reaction: Seal the vial, remove from the glovebox, and heat to exactly 50 °C for 16 hours. Note: Do not exceed 50 °C; higher thermal energy overcomes the activation barrier for C−Br insertion.

  • Workup: Filter the mixture through a short pad of Celite, eluting with EtOAc. Concentrate and purify via silica gel chromatography (shielded from ambient light).

References

  • Cathodic generation of reactive (phenylthio)difluoromethyl species and its reactions: mechanistic aspects and synthetic applications Beilstein Journal of Organic Chemistry[Link]

  • Late-stage difluoromethylation: concepts, developments and perspective Chemical Society Reviews (RSC Publishing)[Link]

  • Tetrakis(dimethylamino)ethylene as a Useful Reductant of Some Bromodifluoromethyl Heterocycles. Application to the Synthesis of New gem-Difluorinated Heteroarylated Compounds The Journal of Organic Chemistry (ACS Publications)[Link]

Sources

Validation & Comparative

A Comparative Guide to 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole and Trifluoromethyl Benzimidazole Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the benzimidazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1][] Its synthetic accessibility and the diverse biological activities of its derivatives have made it a focal point for drug discovery and development.[1][3][4] This guide provides an in-depth comparison of two intriguing classes of benzimidazole derivatives: 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole and the more extensively studied trifluoromethyl benzimidazole derivatives. We will delve into their synthesis, physicochemical properties, and biological potential, supported by available experimental data, to assist researchers in selecting the optimal scaffold for their specific therapeutic targets.

The Benzimidazole Core: A Foundation for Diverse Bioactivity

The benzimidazole nucleus, an isostere of natural purines, readily interacts with various biological macromolecules, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, antiparasitic, and anticancer effects.[][5] The versatility of the benzimidazole ring allows for substitutions at multiple positions, most commonly at the N-1, C-2, and C-5/6 positions, which significantly influences the compound's biological profile.[6][7] The introduction of halogenated methyl groups at the C-2 position, such as bromo(difluoro)methyl and trifluoromethyl groups, has emerged as a key strategy to modulate the electronic and lipophilic properties of these molecules, thereby enhancing their therapeutic potential.

2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole: An Emerging Candidate

The 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole is a less-explored yet promising derivative. The presence of a bromo(difluoro)methyl group at the C-2 position and a chloro group at the C-5 position is anticipated to confer unique physicochemical properties that can influence its biological activity.

Synthesis and Physicochemical Properties

The synthesis of 2-[bromo(difluoro)methyl] benzimidazoles can be approached through a multi-step process. A plausible synthetic route involves the initial formation of a 2-(difluoromethyl)benzimidazole, which is then subjected to bromination. For instance, a one-pot reaction of difluoroacetic acid with o-phenylenediamines can yield 2-difluoromethyl substituted benzimidazoles. Subsequent photolysis with N-bromosuccinimide (NBS) can introduce the bromine atom to the difluoromethyl group.[8]

The key physicochemical characteristics of 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole are presented in the table below. The bromo(difluoro)methyl group is expected to increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.

PropertyValueSource
Molecular FormulaC8H4BrClF2N2[9]
Molecular Weight281.49 g/mol [9]
Physical FormSolid[9]

Table 1: Physicochemical Properties of 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole.

Biological Potential: A Frontier for Investigation

While specific biological activity data for 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole is not extensively documented in publicly available literature, the structural motifs suggest potential for a range of therapeutic applications. The halogenated side chain is a known pharmacophore in various antimicrobial and anticancer agents. Further investigation into its biological effects is warranted to fully elucidate its therapeutic potential.

Trifluoromethyl Benzimidazole Derivatives: A Well-Established Class

Trifluoromethyl benzimidazole derivatives have been the subject of extensive research, leading to the discovery of compounds with potent and diverse biological activities. The trifluoromethyl (CF3) group is a key bioisostere for a methyl group, offering increased metabolic stability and lipophilicity, which often translates to enhanced biological efficacy.

Synthesis and Physicochemical Properties

A common and efficient method for the synthesis of 2-trifluoromethyl benzimidazoles is the Phillips cyclocondensation reaction. This involves the condensation of a substituted o-phenylenediamine with trifluoroacetic acid.[10] This method allows for the generation of a wide array of derivatives with various substitutions on the benzene ring.

The physicochemical properties of a parent compound, 2-(Trifluoromethyl)benzimidazole, are summarized below. The strong electron-withdrawing nature of the trifluoromethyl group influences the acidity of the N-H proton and the overall electronic distribution of the benzimidazole ring system.

PropertyValueSource
Molecular FormulaC8H5F3N2[11]
Molecular Weight186.13 g/mol [11]
Physical FormLight grey fine powder[11]
Water SolubilitySparingly soluble[11]

Table 2: Physicochemical Properties of 2-(Trifluoromethyl)benzimidazole.

Diverse Biological Activities and Experimental Data

Trifluoromethyl benzimidazole derivatives have demonstrated a remarkable range of biological activities, with significant potential as antimicrobial, antiparasitic, and antifungal agents.

Antimicrobial Activity: Several studies have highlighted the antibacterial and antifungal properties of trifluoromethyl benzimidazoles. For instance, certain derivatives have shown promising activity against various bacterial and fungal strains.[11][12]

Antiparasitic Activity: This class of compounds has shown significant promise in the fight against various protozoan parasites. Studies have demonstrated their efficacy against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, with some derivatives exhibiting nanomolar activities.[10][13] Notably, some trifluoromethyl benzimidazoles have been found to be more active than the standard drugs albendazole and metronidazole against these parasites.[13]

The table below presents a selection of reported IC50 values for various trifluoromethyl benzimidazole derivatives against different parasites.

Compound DerivativeTarget OrganismIC50 (µM)Reference
5-nitro-2-(trifluoromethyl)Giardia intestinalis0.04[10]
5-chloro-2-(trifluoromethyl)Giardia intestinalis0.12[10]
5-nitro-2-(trifluoromethyl)Entamoeba histolytica0.09[10]
5-chloro-2-(trifluoromethyl)Entamoeba histolytica0.25[10]
5-nitro-2-(trifluoromethyl)Trichomonas vaginalis0.03[10]
5-chloro-2-(trifluoromethyl)Trichomonas vaginalis0.08[10]

Table 3: Antiparasitic Activity of Selected Trifluoromethyl Benzimidazole Derivatives.

Comparative Analysis: Bromo(difluoro)methyl vs. Trifluoromethyl

A direct experimental comparison between 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole and trifluoromethyl benzimidazole derivatives is currently lacking in the literature. However, a comparative analysis can be inferred based on the known structure-activity relationships of halogenated benzimidazoles.

Electronic Effects: The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. The bromo(difluoro)methyl group is also electron-withdrawing, but the presence of the less electronegative bromine atom may slightly temper this effect compared to the CF3 group. These electronic differences can influence the pKa of the benzimidazole ring and its ability to interact with biological targets.

Lipophilicity: Both the CF3 and CBrF2 groups increase the lipophilicity of the benzimidazole core, which can enhance membrane permeability and cellular uptake. The contribution to lipophilicity may differ between the two groups, with the larger bromine atom potentially having a more significant impact.

Mechanism of Action: A prevalent mechanism of action for many benzimidazole derivatives, particularly in their anthelmintic and antifungal activities, is the inhibition of tubulin polymerization.[14] While some trifluoromethyl benzimidazole derivatives have been shown not to inhibit tubulin polymerization, suggesting alternative mechanisms, this pathway remains a key area of investigation for benzimidazole-based drug candidates.[13] The specific mechanism of action for 2-[bromo(difluoro)methyl] derivatives remains to be elucidated.

Structure-Activity Relationship (SAR): For trifluoromethyl benzimidazoles, structure-activity relationship studies have shown that the nature and position of substituents on the benzene ring significantly impact their biological activity. For example, the presence of a nitro or chloro group at the 5-position often enhances antiparasitic activity.[10] A similar SAR is anticipated for 2-[bromo(difluoro)methyl] derivatives, where the 5-chloro substituent is likely to play a crucial role in its biological profile.

Experimental Protocols

To facilitate further research and direct comparison, we provide a generalized experimental protocol for the synthesis and antifungal screening of benzimidazole derivatives.

General Synthesis of 2-Substituted Benzimidazoles (Phillips Condensation)

Synthesis_Protocol reagents o-Phenylenediamine derivative + Carboxylic acid (e.g., Trifluoroacetic acid) reaction Reflux in 4N HCl reagents->reaction workup Cooling & Basification (e.g., with NH4OH) reaction->workup purification Filtration, Washing & Recrystallization workup->purification product 2-Substituted Benzimidazole purification->product

Caption: Generalized workflow for the synthesis of 2-substituted benzimidazoles via Phillips Condensation.

Step-by-Step Methodology:

  • A mixture of the appropriately substituted o-phenylenediamine (1 equivalent) and the corresponding carboxylic acid (e.g., trifluoroacetic acid, 1.1 equivalents) is prepared in 4N hydrochloric acid.

  • The reaction mixture is refluxed for a specified period (typically 2-4 hours), with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and then neutralized with a base, such as aqueous ammonia, until a precipitate forms.

  • The crude product is collected by filtration, washed with water, and dried.

  • Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure 2-substituted benzimidazole derivative.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

Antifungal_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_prep Prepare serial dilutions of test compounds plate Add compounds and inoculum to 96-well plate compound_prep->plate inoculum_prep Prepare fungal inoculum (e.g., in RPMI-1640) inoculum_prep->plate incubation Incubate at 35°C for 24-48 hours plate->incubation readout Determine Minimum Inhibitory Concentration (MIC) (Visual or Spectrophotometric) incubation->readout

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

Step-by-Step Methodology:

  • Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).

  • A standardized fungal inoculum is prepared and added to each well, resulting in a final volume of 200 µL.

  • The plates are incubated at 35°C for 24 to 48 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, either visually or by measuring the optical density at a specific wavelength.

Future Perspectives and Conclusion

The comparative analysis of 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole and trifluoromethyl benzimidazole derivatives underscores the vast potential of halogenated benzimidazoles in drug discovery. While trifluoromethyl derivatives have a well-established and broad-ranging biological activity profile, the bromo(difluoro)methyl analogue represents a compelling, yet underexplored, area for future research.

The unique electronic and steric properties conferred by the bromo(difluoro)methyl group may lead to novel mechanisms of action or improved selectivity for specific biological targets. Further research, including the synthesis and comprehensive biological evaluation of 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole and its analogues, is crucial to unlock their full therapeutic potential. Direct, head-to-head comparative studies with established trifluoromethyl benzimidazoles will be instrumental in delineating the subtle yet significant structure-activity relationships that govern the efficacy of these promising compounds.

This guide serves as a foundational resource for researchers embarking on the exploration of these halogenated benzimidazole scaffolds. The provided synthetic and screening protocols offer a starting point for the systematic investigation and development of next-generation therapeutic agents.

References

  • Synthesis of 2-Fluoroalkylbenzimidazoles via Copper(I)-catalyzed Tandem Reactions. The Royal Society of Chemistry. Available at: [Link]

  • One-Pot Synthesis of 2-Trifluoromethyl and 2-Difluoromethyl Substituted Benzo-1,3-diazoles. ResearchGate. Available at: [Link]

  • Synthesis of Difluoroarymethyl-Substituted Benzimidazo[2,1-a]isoquinolin-6(5H)-ones under Mild Conditions. ACS Omega. Available at: [Link]

  • Synthesis, Characterization, and Bioactivity Investigation of Novel Benzimidazole Derivatives as Potential Antibacterial and Antifungal Agents. MDPI. Available at: [Link]

  • Visible-light-promoted radical cyclisation of unactivated alkenes in benzimidazoles: synthesis of difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Structure-activity relationships of benzimidazoles and related heterocycles as topoisomerase I poisons. PubMed. Available at: [Link]

  • Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. Available at: [Link]

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PMC. Available at: [Link]

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PubMed. Available at: [Link]

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Publishing. Available at: [Link]

  • Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. PMC. Available at: [Link]

  • Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives. PubMed. Available at: [Link]

  • Physicochemical properties of benzimidazole fungicides and their main metabolite. ResearchGate. Available at: [Link]

  • Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Publishing. Available at: [Link]

  • Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. RSC Publishing. Available at: [Link]

  • Antimicrobial activity of a new series of benzimidazole derivatives. PubMed. Available at: [Link]

  • Physicochemical properties of benzimidazole fungicides and their main metabolite. ResearchGate. Available at: [Link]

  • Biological activities of benzimidazole derivatives: A review. ISCA. Available at: [Link]

  • A Brief Review of The Biological Activities of Benzimidazole Derivatives. IJSART. Available at: [Link]

  • Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. University of Sharjah. Available at: [Link]

  • Synthesis and Biological Activity of 2-(trifluoromethyl)-1H-benzimidazole Derivatives Against Some Protozoa and Trichinella Spiralis. PubMed. Available at: [Link]

  • State-of-the-art Review on the Antiparasitic Activity of Benzimidazole-based Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis. PMC. Available at: [Link]

  • State-of-the-art Review on the Antiparasitic Activity of Benzimidazole-based Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis. ResearchGate. Available at: [Link]

  • Synthesis and antiparasitic activity of 2-(Trifluoromethyl)benzimidazole derivatives. SciSpace. Available at: [Link]

  • Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. PubMed. Available at: [Link]

  • Physicochemical Properties of Benzimidazoles. ResearchGate. Available at: [Link]

  • Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. MDPI. Available at: [Link]

  • Antifungal Activity of Selected Benzimidazole Compounds. Semantic Scholar. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research, 2016, 8(3):365-374 Review Article Benzimidazole: A plethro of biological lo. JOCPR. Available at: [Link]

  • Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. ResearchGate. Available at: [Link]

  • Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impactfactor. Available at: [Link]

  • An Overview About Synthetic and Biological Profile of Benzimidazole. Scholars Research Library. Available at: [Link]

Sources

A Comparative Spectroscopic Guide to Bromodifluoromethyl and Chlorodifluoromethyl Benzimidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and drug development, the benzimidazole scaffold is a cornerstone, forming the structural basis of numerous therapeutic agents.[1][2] The strategic introduction of fluorine-containing substituents can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Among these, the difluoromethyl (-CHF₂) and halodifluoromethyl (-CF₂X) groups are of particular interest. This guide provides an in-depth spectroscopic comparison of two key analogs: 2-(bromodifluoromethyl)-1H-benzo[d]imidazole and 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole.

Molecular Structures

The key difference between the two molecules lies in the halogen atom attached to the difluoromethyl group at the 2-position of the benzimidazole core. This seemingly minor change has significant implications for the electron distribution within the molecule and, consequently, its spectroscopic properties.

Caption: Molecular structures of the two benzimidazole derivatives.

Experimental Protocols

The following protocols outline the general procedures for the synthesis and spectroscopic analysis of the title compounds.

Synthesis of 2-(Halodifluoromethyl)benzimidazoles

A common synthetic route involves the condensation of o-phenylenediamine with a suitable halodifluoroacetic acid derivative.[1]

G cluster_workflow Synthetic Workflow Start o-phenylenediamine + Halodifluoroacetic Acid Step1 Condensation Reaction (e.g., in 4N HCl, reflux) Start->Step1 Step2 Work-up (Neutralization, Extraction) Step1->Step2 Step3 Purification (Column Chromatography) Step2->Step3 End 2-(Halodifluoromethyl) benzimidazole Step3->End

Caption: General synthetic workflow for 2-(halodifluoromethyl)benzimidazoles.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of o-phenylenediamine (1 equivalent) in a suitable solvent (e.g., 4N HCl), add the corresponding halodifluoroacetic acid (1-1.2 equivalents).

  • Condensation: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and neutralize it with a suitable base (e.g., NaOH solution). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-(halodifluoromethyl)benzimidazole.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

  • Referencing: Use tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, use CFCl₃ as an external standard (0 ppm).[3]

Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

  • Analysis: Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic patterns of the molecular ion and key fragments.

Spectroscopic Data Comparison

The following tables summarize the experimental spectroscopic data for 2-(bromodifluoromethyl)-1-butyl-1H-benzo[d]imidazole[4] and the predicted data for its chlorodifluoromethyl analog.

Mass Spectrometry

The most striking difference in the mass spectra of these two compounds is the isotopic pattern of the molecular ion peak (M⁺) due to the natural abundances of bromine and chlorine isotopes.

FeatureBromodifluoromethyl BenzimidazoleChlorodifluoromethyl Benzimidazole (Predicted)
Molecular Ion (M⁺) A pair of peaks of nearly equal intensity (1:1 ratio) at M⁺ and M+2.A pair of peaks with an intensity ratio of approximately 3:1 at M⁺ and M+2.
Key Fragmentation Loss of Br radical (·Br), loss of the entire -CF₂Br group.Loss of Cl radical (·Cl), loss of the entire -CF₂Cl group.

Causality: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in almost equal natural abundance (~50.5% and ~49.5%, respectively). This results in two molecular ion peaks of nearly identical height separated by 2 m/z units. Chlorine, on the other hand, has two main isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively, leading to the characteristic ~3:1 ratio for the M⁺ and M+2 peaks.

NMR Spectroscopy

The substitution of bromine with the more electronegative chlorine atom is expected to induce notable shifts in the NMR spectra, particularly for the ¹⁹F and ¹³C nuclei of the -CF₂X group.

Table 1: Comparative NMR Data

Parameter2-(bromodifluoromethyl)-1-butyl-1H-benzo[d]imidazole[4]2-(chlorodifluoromethyl)-1-butyl-1H-benzo[d]imidazole (Predicted)Rationale for Prediction
¹H NMR (δ, ppm) Aromatic H: ~7.2-7.8; Butyl H: ~0.9-4.3Aromatic H: ~7.2-7.8; Butyl H: ~0.9-4.3Minimal change expected in proton shifts as the halogen is distant.
¹³C NMR (δ, ppm) C-CF₂Br: ~144.8 (t, J ≈ 28 Hz); CF₂Br: ~111.7 (t, J ≈ 300 Hz)C-CF₂Cl: Shifted slightly downfield (>145 ppm); CF₂Cl: Shifted slightly downfield (>112 ppm)The higher electronegativity of Cl will deshield the adjacent carbon atoms more than Br.
¹⁹F NMR (δ, ppm) ~ -46.10 (s)Shifted downfield (less negative, e.g., -30 to -40 ppm)The greater electron-withdrawing effect of chlorine deshields the fluorine nuclei, causing a downfield shift (less negative ppm value) compared to the bromo analog.[3]

In-Depth Discussion

Mass Spectrometry: A Clear Distinction

The isotopic pattern in mass spectrometry provides an unambiguous method to differentiate between the two compounds. The near 1:1 ratio of the M⁺ and M+2 peaks is a definitive signature for a monobrominated compound, while the 3:1 ratio is characteristic of a monochlorinated compound. This fundamental difference arises from the natural isotopic abundances of the halogens and serves as a primary characterization tool.

The fragmentation patterns are also informative. In both cases, cleavage of the C-halogen bond is a likely fragmentation pathway, leading to the loss of a bromine or chlorine radical, respectively. The relative ease of this cleavage can also differ, with the C-Br bond being weaker than the C-Cl bond, potentially leading to a more abundant fragment from the loss of Br in the bromo-compound under similar ionization conditions.

¹⁹F NMR: Probing the Electronic Environment

¹⁹F NMR is exceptionally sensitive to the local electronic environment.[5][6] The chemical shift of the fluorine nuclei in the -CF₂X group is directly influenced by the electronegativity of the attached halogen. Chlorine is more electronegative than bromine (3.16 vs. 2.96 on the Pauling scale). This increased electronegativity leads to a greater withdrawal of electron density from the -CF₂- group in the chloro-analog.[3]

This deshielding effect causes the ¹⁹F NMR signal to resonate at a lower field (a less negative or more positive ppm value) compared to the bromo-analog. Based on the experimental value of -46.10 ppm for the bromo-compound, the signal for the chloro-compound is predicted to be significantly downfield. This predictable trend is a powerful tool for structural confirmation.

¹³C NMR: The Inductive Effect in Action

The inductive effect of the halogen atom also manifests in the ¹³C NMR spectrum. The carbon atom of the -CF₂X group and the C2 carbon of the benzimidazole ring are both expected to be deshielded more by chlorine than by bromine. This would result in a downfield shift for these carbon signals in the chloro-compound relative to the bromo-compound. The coupling between the carbon and fluorine atoms (¹JCF and ²JCF) will be present in both spectra, appearing as triplets due to the two equivalent fluorine atoms.

Conclusion

The spectroscopic comparison of bromodifluoromethyl and chlorodifluoromethyl benzimidazoles reveals distinct and predictable differences, primarily driven by the differing isotopic abundances and electronegativities of bromine and chlorine.

  • Mass Spectrometry offers a definitive method of differentiation through the characteristic M⁺/M+2 isotopic patterns (1:1 for bromo, 3:1 for chloro).

  • ¹⁹F NMR Spectroscopy provides a sensitive probe of the electronic environment, with the more electronegative chlorine causing a predictable downfield shift compared to bromine.

  • ¹³C NMR Spectroscopy reflects the inductive effects of the halogens, with carbon signals adjacent to the -CF₂X group being more deshielded in the chloro-analog.

This guide provides researchers with the foundational knowledge and expected spectroscopic data to confidently synthesize, identify, and characterize these important classes of fluorinated benzimidazoles, aiding in the rational design of novel therapeutic agents.

References

  • Beaulieu, P. L., Haché, B., & von Moos, E. (2003). A mild and general method for the synthesis of 2-substituted benzimidazoles from aldehydes using oxone in wet DMF. Synthesis, 2003(11), 1683-1692.
  • El-Deen, I. M., & Abd El-Fattah, M. E. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives.
  • Lawerence, S. P., & Spiller, B. D. (2004). Mass spectrometric studies on 2-alkylbenzimidazoles. Some evidence for fragmentation via quinoxalinium ions. Journal of the Chemical Society C: Organic, 1740-1743.
  • Mishra, A., & Sabharwal, A. (2018). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 8(10), 23518-23521.
  • Hida, T., & Kawakami, S. (1995). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal de la Société Chimique de Tunisie, 3(13), 35-40.
  • Nanalysis Corp. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. Retrieved from [Link]

  • Teixeira, F. V., & Santos, L. S. (2021). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. International Journal of Molecular Sciences, 22(21), 11599.
  • Chernyshev, A. V., & Feshin, V. P. (2000). Tendencies in Chemical Shifts in the 19 F NMR Spectra of Fluorine-containing Compounds. Russian Journal of General Chemistry, 70(8), 1275-1279.
  • Foris, A. (2012, July 11). In 19F NMR why are some of the signals contained in the negative region? ResearchGate. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2009). Synthesis of 2-Fluoroalkylbenzimidazoles via Copper(I)-catalyzed Tandem Reactions. Retrieved from [Link]

  • Prosser, R. S., & Kitevski-LeBlanc, J. (2014). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 59(1), 1-8.
  • Venkateswarlu, Y., & Kumar, R. S. (2012). Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride. Organic and medicinal chemistry letters, 2(1), 19.
  • Hebrew University. (n.d.). 19Flourine NMR. NMRlab. Retrieved from [Link]

  • Tunoori, A. R. (2018). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Molecules, 23(10), 2465.
  • Mahalakshmi, C. M., & Chidambaranathan, V. (2015). Synthesis, spectral characterization and antimicrobial studies of novel benzimidazole derivatives. International Journal of Chemical Sciences, 13(1), 204-214.
  • Bansal, R. K. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Arabian Journal of Chemistry, 9, S1639-S1650.
  • Zaitsev, A. V., & Pozharskii, A. F. (2020). Synthesis and Structure of Fluorinated (Benzo[d]imidazol-2-yl)
  • Singh, V., Kumari, P., Som, A., Rai, S., Mishra, R., & Singh, R. K. (2015).
  • Mahalakshmi, C. M., & Chidambaranathan, V. (2015). Synthesis, Spectral Characterization and Antimicrobial Studies of Novel Benzimidazole Derivatives. International Journal of Chemical Sciences, 13(1), 204-214.
  • Singh, A., & Kumar, A. (2025). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. International Journal of Pharmaceutical Sciences, 17(3).
  • Powers, D. C., & Ritter, T. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3041-3046.
  • Aslan, A., & Ertan, R. (2016).
  • BenchChem. (2025). Spectroscopic Characterization of 2-tert-butyl-1H-benzo[d]imidazole: A Technical Guide. BenchChem.
  • Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]

  • Petkar, K., Parekh, P., Mehta, P., Kumari, A., & Baro, A. (2014). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. Journal of Applicable Chemistry, 3(4), 1696-1702.
  • Charistos, N. D., & Papadopoulos, A. G. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
  • Alcázar, J., & Orellana-Paucar, A. M. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein journal of organic chemistry, 12, 2478–2485.

Sources

Safety Operating Guide

Standard Operating Procedure: Handling and Disposal of 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Proper lifecycle management of complex halogenated heterocycles is a critical component of laboratory safety and environmental stewardship. 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole is a highly specialized building block used in advanced drug discovery and chemical synthesis. However, its unique tri-halogenated structure—containing bromine, fluorine, and chlorine—presents significant disposal and logistical challenges.

Improper disposal of this compound not only violates EPA Resource Conservation and Recovery Act (RCRA) regulations[1], but poses severe environmental risks due to the potential formation of toxic byproducts during low-temperature combustion. This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and thermal destruction of this material.

Table 1: Chemical Profile & Quantitative Hazard Data

PropertyValue / Description
Compound Name 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole
CAS Number 1353778-40-1[2]
Molecular Formula C8H4BrClF2N2
Halogen Content Bromine (Br), Fluorine (F), Chlorine (Cl)
Hazard Statements H302, H312, H332, H315, H319, H335[2]
Waste Classification Halogenated Organic Compound (HOC)

Mechanistic Rationale for Specialized Disposal

In experimental design and operations, we must understand the causality behind our protocols. Why can't this compound be disposed of in standard organic waste streams?

The answer lies in the thermodynamics of its carbon-halogen bonds. When multi-halogenated compounds are subjected to standard, low-temperature incineration, the carbon-halogen bonds cleave and subsequently recombine in the cooling zone of the incinerator exhaust. This recombination leads to the synthesis of highly toxic polychlorinated and polybrominated dibenzo-p-dioxins and dibenzofurans (PCDDs/PCDFs)[3].

Furthermore, the complete thermal oxidation of this molecule generates three distinct hydrohalic acids: Hydrogen Chloride (HCl), Hydrogen Fluoride (HF), and Hydrogen Bromide (HBr). Standard boilers used for fuel blending lack the caustic scrubbing infrastructure required to neutralize these highly corrosive gases[4]. Therefore, this compound must be strictly segregated and routed to a specialized rotary kiln incinerator.

Step-by-Step Waste Segregation & Disposal Methodology

To ensure absolute compliance and safety, implement the following self-validating workflow in your facility:

Phase 1: Laboratory Handling and Segregation
  • Source Isolation: Dedicate specific, clearly labeled waste containers exclusively for "Halogenated Organic Waste." Never mix 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole with non-halogenated solvents. Mixing dilutes the halogen concentration but drastically increases the total volume of waste requiring expensive high-temperature incineration, violating best practices for waste stream classification[5].

  • Primary Containment: Store solid waste and contaminated consumables (e.g., pipette tips, weighing boats, reaction vials) in heavy-duty, chemically compatible High-Density Polyethylene (HDPE) containers. Avoid metal drums, as trace moisture can react with the compound to form corrosive acids that degrade the vessel over time.

  • Regulatory Labeling: Affix a compliant hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly list all halogens present (Br, F, Cl) to alert the disposal contractor of the required scrubber capacity.

Phase 2: Commercial Disposal & Thermal Destruction
  • Manifesting & Transport: Contract a licensed hazardous waste vendor. Under EPA guidelines, wastes with high halogen content must be manifested for specialized thermal treatment rather than land disposal or standard fuel blending[1].

  • Rotary Kiln Incineration: The waste must be processed in a RCRA-permitted commercial incinerator. This heavily halogenated solid is processed in a rotary kiln operating at extreme temperatures to ensure complete molecular destruction[4].

  • Caustic Scrubbing: The incinerator's exhaust passes through a wet caustic scrubber (utilizing sodium hydroxide or calcium hydroxide) to neutralize the resulting HCl, HF, and HBr gases into benign salts (NaCl, NaF, NaBr) prior to atmospheric release[4].

HalogenatedDisposal Start Waste Generation: 2-[Bromo(difluoro)methyl] -5-chloro-1H-benzimidazole Segregation Waste Segregation: Isolate from Non-Halogenated Solvents Start->Segregation Storage Containerization: Compatible HDPE Drums with RCRA HOC Labels Segregation->Storage Halogenated Stream Transport Logistics: Licensed Hazmat Transport Storage->Transport Incineration High-Temp Rotary Kiln Incineration (>1100°C) Prevents Dioxin Formation Transport->Incineration Scrubber Caustic Scrubbing: Neutralizes HCl, HF, HBr Gases Incineration->Scrubber Combustion Exhaust Safe Safe Environmental Release & Ash Disposal Scrubber->Safe

Workflow for the segregation and thermal destruction of halogenated benzimidazole waste.

Quantitative Parameters for Thermal Destruction

To ensure the trustworthiness of the disposal process, environmental health and safety (EHS) teams should verify that their contracted waste disposal facilities meet the following operational parameters for halogenated waste.

Table 2: Quantitative Parameters for Halogenated Waste Incineration

ParameterRequired Value / SpecificationMechanistic Rationale
Combustion Temperature > 1,100 °C (2,012 °F)Ensures complete thermal destruction of the benzimidazole ring and prevents the synthesis of PCDDs/PCDFs[3].
Gas Residence Time ≥ 2.0 secondsProvides sufficient time for radical recombination and complete oxidation of halogenated intermediates[4].
Excess Oxygen 3% to 5%Prevents localized pyrolysis zones that lead to soot and incomplete combustion byproducts.
Scrubber pH > 8.5 (Alkaline)Caustic scrubbing is required to neutralize highly acidic HCl, HF, and HBr exhaust gases[4].

References

  • U.S. Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites." EPA.gov. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS. Available at: [Link]

  • Nipissing University. "Hazardous Materials Disposal Guide." Nipissing University EHS. Available at: [Link]

Sources

Personal protective equipment for handling 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Personal Protective Equipment for Handling 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole

As a Senior Application Scientist, the safe handling of novel chemical entities is paramount in the laboratory. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole (CAS No. 1353778-40-1). Our focus extends beyond mere product specifications to instill a deep-seated culture of safety, ensuring that every procedure is a self-validating system of protection.

Hazard Identification and Risk Assessment: Understanding the "Why"

2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole is a halogenated benzimidazole derivative. While specific toxicological data for this exact compound is limited, the available safety information and data from structurally similar compounds indicate a clear hazard profile that necessitates stringent safety controls.[1]

Hazard Classifications:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332).[1] This triple threat indicates that the compound can easily enter the body through multiple routes, requiring comprehensive barrier protection.

  • Skin Irritation: Causes skin irritation (H315).[1][2][3][4] Halogenated organic compounds can defat the skin, leading to irritation, dermatitis, and increased absorption of the chemical.

  • Serious Eye Irritation: Causes serious eye irritation (H319).[1][2][3][4] The chemical structure suggests it can cause significant damage to the delicate tissues of the eye.

  • Respiratory Tract Irritation: May cause respiratory irritation (H335).[1][2][3][4] As a solid, it can be easily aerosolized into a fine powder, which, if inhaled, can irritate the respiratory system.

The presence of bromine, chlorine, and fluorine atoms on the molecule increases its potential for reactivity and toxicity compared to the parent benzimidazole structure. Therefore, a cautious and proactive approach to personal protective equipment (PPE) is not just recommended; it is essential.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is dictated by the hazards identified. For 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole, the precautionary statement P280—"Wear protective gloves/protective clothing/eye protection/face protection"—serves as our foundational principle.[1][2][3]

Summary of PPE Requirements by Task
TaskRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Storage and Transport Not generally requiredSafety glassesNitrile glovesLab coat
Weighing and Handling Solids N95 respirator or higherChemical splash goggles and face shieldDouble-gloved with nitrileLab coat and disposable apron
Preparing Solutions Fume hood (primary control)Chemical splash gogglesNitrile or neoprene glovesLab coat
Large-Scale Operations Half-mask respirator with organic vapor/acid gas cartridgesChemical splash goggles and face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant suit or apron
Spill Cleanup Air-purifying respirator with appropriate cartridgesChemical splash goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or coveralls
Detailed PPE Specifications
  • Eye and Face Protection:

    • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields for handling sealed containers.

    • Standard Handling: Chemical splash goggles are mandatory when handling the unsealed solid or its solutions.[5] They provide a 360-degree seal around the eyes, protecting from splashes and airborne particles.

    • High-Risk Operations: A full-face shield worn over chemical splash goggles is required when weighing the powder or during any operation with a high risk of splashing.[3][5]

  • Hand Protection:

    • Material Selection: Nitrile gloves are a suitable choice for incidental contact due to their resistance to a broad range of chemicals.[2][5]

    • Double Gloving: When handling the solid compound, double-gloving is a critical practice. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

    • Glove Inspection and Removal: Always inspect gloves for tears or degradation before use. Use the proper technique to remove gloves to avoid skin contact with the contaminated outer surface.[3]

  • Body Protection:

    • Standard Use: A clean, flame-resistant lab coat should be worn at all times in the laboratory.

    • Handling Solids: When weighing or transferring the solid, a disposable, chemical-resistant apron over the lab coat is recommended to protect against spills.

    • Clothing: Personal clothing should cover the legs, and closed-toe shoes are mandatory.

  • Respiratory Protection:

    • Engineering Controls First: The primary method for controlling inhalation exposure is to handle this compound within a certified chemical fume hood.

    • When a Respirator is Needed: If a fume hood is not available or during a large spill, respiratory protection is necessary.

    • Respirator Type: For handling the powder, a NIOSH-approved N95 respirator is the minimum requirement to protect against airborne particulates. For higher concentrations or in situations where vapors may be present, a half-mask or full-face respirator with combination organic vapor/acid gas and P100 particulate filters should be used.[2][5]

Operational Plans: Integrating Safety into Your Workflow

The following protocols are designed to be self-validating systems, with safety checks built into the workflow.

Workflow for Weighing and Handling Solid 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole

prep 1. Preparation - Don full PPE (double gloves, goggles, face shield, N95, apron) - Verify fume hood is certified and functioning weigh_area 2. Define Work Area - Place plastic-backed absorbent liner on the balance and work surface prep->weigh_area Proceed transfer 3. Transfer Compound - Use dedicated spatulas - Carefully transfer desired amount to a tared weigh boat weigh_area->transfer Proceed seal 4. Seal and Clean - Tightly reseal the stock container - Wipe spatula and weigh boat exterior with a damp cloth before removing from hood transfer->seal Proceed decontaminate 5. Decontamination - Remove outer gloves and dispose as hazardous waste - Wipe down work surface with an appropriate solvent seal->decontaminate Proceed dispose 6. Waste Disposal - Dispose of absorbent liner, weigh boat, and outer gloves in the designated halogenated solid waste container decontaminate->dispose Proceed

Caption: Step-by-step workflow for safely weighing the solid compound.

Decontamination and Disposal Plan

Proper disposal is a critical component of safe chemical handling, preventing environmental contamination and exposure to waste handlers.

Decontamination Procedures
  • Surface Decontamination: Wipe down all surfaces (fume hood, benchtops, equipment) that may have come into contact with the chemical using a solvent such as ethanol or isopropanol, followed by a detergent solution.

  • Equipment Decontamination: Glassware and equipment should be rinsed with a suitable solvent (that will solubilize the compound) into a designated halogenated liquid waste container before standard washing.

Waste Disposal

As a halogenated organic compound, 2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole requires specific waste streams.[6] Never dispose of this chemical down the drain.[7]

  • Solid Waste:

    • Container: Use a clearly labeled, sealed container for "Halogenated Solid Waste."

    • Items: This includes contaminated gloves, weigh boats, absorbent paper, and any other solid materials that have come into contact with the chemical.

  • Liquid Waste:

    • Container: Use a dedicated, sealed, and properly vented container labeled "Halogenated Liquid Waste."

    • Segregation: Do not mix halogenated waste with non-halogenated organic waste to prevent violent reactions and to ensure proper disposal.[7][8] Keep acidic waste separate from organic waste.[7]

Emergency Procedures: Be Prepared

Spill Response
  • Small Spill (in a fume hood):

    • Alert others in the area.

    • Wearing your full PPE, cover the spill with an absorbent material.

    • Carefully collect the absorbed material using non-sparking tools and place it in the halogenated solid waste container.

    • Decontaminate the area as described above.

  • Large Spill (outside a fume hood):

    • Evacuate the immediate area.

    • Alert your institution's emergency response team.

    • Prevent others from entering the area.

    • Only personnel trained in hazardous spill cleanup with the appropriate respiratory protection (e.g., SCBA) should handle the cleanup.

Exposure First Aid
  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9][2]

By adhering to these stringent guidelines, you build a framework of safety that protects not only yourself but also your colleagues and the integrity of your research. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most current information.

References

  • 3M. (2024, December 27). 3M Personal Safety Products that may be used by Fire Service in the United States- Notice regarding Fluorinated Organic Compound. Retrieved from [Link]

  • RSG Safety. (2025, September 4). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. Retrieved from [Link]

  • Muensterman, D. J., et al. (2021, December 27). Disposition of Fluorine on New Firefighter Turnout Gear. Environmental Science & Technology Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Disposition of Fluorine on New Firefighter Turnout Gear | Request PDF. Retrieved from [Link]

  • Kappler. (n.d.). PFAS and PPE: Kappler Addresses A Growing Concern. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-fluoro-1-methyl-1H-benzimidazole. PubChem. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Aaron Chemicals. (2024, November 1). Safety Data Sheet: 7-Chloro-1-methyl-5-(trifluoromethyl)benzimidazole. Retrieved from [Link]

  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet: 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • University of Glasgow. (n.d.). Chemical Waste (Guidance Note). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Learn. (2021, August 4). Standard Operating Procedure SOP039. Retrieved from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。